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TES-991

Cat. No.: B2989993
M. Wt: 393.5 g/mol
InChI Key: VCDQAPTULMMFKX-UHFFFAOYSA-N
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Description

TES-991 is a useful research compound. Its molecular formula is C17H11N7OS2 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11N7OS2 B2989993 TES-991

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N7OS2/c18-8-12-14(13-5-2-6-26-13)19-17(20-16(12)25)27-9-10-3-1-4-11(7-10)15-21-23-24-22-15/h1-7H,9H2,(H,19,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDQAPTULMMFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=N2)CSC3=NC(=C(C(=O)N3)C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TES-991: A Selective ACMSD Inhibitor for NAD+ Augmentation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme central to cellular metabolism, energy production, and genomic stability. A decline in NAD+ levels is implicated in a wide range of age-related and metabolic diseases. The enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) represents a key control point in the de novo NAD+ synthesis pathway from tryptophan. By catalyzing the degradation of an essential NAD+ precursor, ACMSD limits NAD+ production. TES-991 is a potent and selective small-molecule inhibitor of human ACMSD. By blocking ACMSD, this compound effectively redirects the metabolic flux towards NAD+ synthesis, offering a novel therapeutic strategy for conditions associated with NAD+ deficiency. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant biological pathways.

Introduction: The Role of ACMSD in NAD+ Homeostasis

The kynurenine pathway is the primary route for tryptophan catabolism, leading to either complete oxidation or the de novo synthesis of NAD+.[1][2] A critical branch point in this pathway is governed by the enzyme ACMSD.[2][3][4] ACMSD decarboxylates α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), diverting it away from NAD+ production and towards the tricarboxylic acid (TCA) cycle.[2][4][5] The alternative fate for ACMS is spontaneous cyclization to form quinolinic acid (QA), a direct precursor to NAD+.[1][6]

Because ACMSD is highly expressed in the liver and kidneys, its activity is a key determinant of NAD+ levels specifically in these organs.[4][6] Inhibition of ACMSD presents an attractive therapeutic strategy to increase NAD+ biosynthesis in a tissue-selective manner, thereby addressing NAD+ deficiencies that underpin various liver and kidney diseases.[2][6][7] this compound has emerged as a first-in-class, potent, and selective inhibitor of human ACMSD, designed to leverage this therapeutic concept.[7][8]

Mechanism of Action of this compound

This compound functions by directly inhibiting the enzymatic activity of ACMSD.[8] By blocking the ACMSD-catalyzed conversion of ACMS to α-aminomuconate semialdehyde (AMS), this compound causes the substrate, ACMS, to accumulate.[1][5] This accumulation favors the spontaneous conversion of ACMS into quinolinic acid, which is then further metabolized to nicotinic acid mononucleotide (NAMN) and ultimately to NAD+.[6] The net effect is a significant, targeted increase in de novo NAD+ synthesis. Studies have shown that this increase in NAD+ levels leads to the activation of NAD+-dependent enzymes like SIRT1, enhancing mitochondrial function and protecting cells from metabolic stress.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity
ParameterSpeciesValueReference(s)
IC₅₀ Human ACMSD3 nM[6][8][9]
P450 Inhibition CYP2C19Observed[8][9]
Table 2: Pharmacokinetic Profile of this compound
RouteDoseSpeciesKey ParametersReference(s)
Intravenous (IV) 0.5 mg/kgN/ALow blood clearance, low volume of distribution, t₁/₂ ~4.0-5.0 h[8][9]
Oral (PO) 5 mg/kgN/AQuantifiable blood concentrations up to 8 h, moderate systemic exposure[8][9]
Table 3: In Vivo Efficacy Studies in Mouse Models
ModelDose & DurationKey FindingsReference(s)
Healthy C57BL/6J Mice 15 mg/kg/day for 10 daysIncreased NAD+ in liver, kidneys, and brain. No effect in heart or skeletal muscle. No adverse effects on metabolic homeostasis or organ function.[7]
NAFLD (MCD Diet) 15 mg/kg/day (prophylactic)Attenuated hepatic steatosis, reduced plasma ALT/AST, reverted hepatic NAD+ depletion, protected against lipid accumulation, and attenuated inflammation.[7]

Signaling and Experimental Workflow Diagrams

Kynurenine Pathway and ACMSD Inhibition

The following diagram illustrates the branch point in the kynurenine pathway controlled by ACMSD and the mechanism by which this compound redirects metabolic flux towards NAD+ synthesis.

Kynurenine_Pathway cluster_main Tryptophan Catabolism cluster_nad De Novo NAD+ Synthesis cluster_tca TCA Cycle Precursors Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine ACMS ACMS Kynurenine->ACMS Quinolinic Acid Quinolinic Acid ACMS->Quinolinic Acid Spontaneous AMS AMS ACMS->AMS ACMSD NAD+ NAD+ Quinolinic Acid->NAD+ TCA Cycle TCA Cycle AMS->TCA Cycle TES991 TES991 TES991->AMS Inhibits

Caption: ACMSD inhibition by this compound shunts ACMS to NAD+ synthesis.

Experimental Workflow for ACMSD Inhibitor Evaluation

This diagram outlines a typical preclinical evaluation workflow for a novel ACMSD inhibitor like this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Pharmacokinetics cluster_2 In Vivo Efficacy Models A Enzyme Inhibition Assay (IC50 Determination) B Cell-Based NAD+ Assay (e.g., Primary Hepatocytes) A->B C IV & Oral Dosing B->C D Blood Sampling & Analysis (t1/2, Clearance, Exposure) C->D E Disease Model Induction (e.g., NAFLD, AKI) D->E F Chronic Dosing with this compound E->F G Endpoint Analysis (Tissue NAD+, Histology, Biomarkers) F->G

Caption: Preclinical workflow for evaluating ACMSD inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe protocols relevant to the evaluation of this compound.

In Vivo Formulation

For reliable in vivo administration, this compound can be formulated using established protocols. The choice of vehicle depends on the administration route and study duration.

  • Protocol 1 (Aqueous Vehicle for IV/PO): [8]

    • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • Sequentially add and mix the following co-solvents in a volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • For example, to make 1 mL of working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix. Add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume.

    • Ensure the final solution is clear. Sonication or gentle heating can be used to aid dissolution. The reported solubility for this formulation is ≥ 2.08 mg/mL.[8]

  • Protocol 2 (Oil Vehicle for PO): [8]

    • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • Add the DMSO stock to corn oil at a 1:9 volumetric ratio (e.g., 100 µL DMSO stock to 900 µL corn oil).

    • Mix thoroughly until a uniform suspension is achieved. This protocol is suitable for oral gavage but should be used with caution for studies exceeding two weeks.[8]

Primary Hepatocyte Treatment and Analysis

In vitro studies using primary hepatocytes are essential to confirm the mechanism of action.

  • Cell Culture and Treatment:

    • Isolate primary hepatocytes from mice using standard collagenase perfusion methods.

    • Plate cells on collagen-coated plates and allow them to adhere.

    • Treat hepatocytes with varying concentrations of this compound (e.g., up to 500 nM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).[7][10]

  • NAD+ Quantification:

    • Following treatment, lyse the cells and quantify intracellular NAD+ levels using commercially available colorimetric or fluorescent assay kits according to the manufacturer's instructions.

  • Fatty Acid Oxidation (FAO) Assay: [7][10]

    • Treat primary hepatocytes with this compound or vehicle for 24 hours.

    • To assess FAO, measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer or similar instrument.

    • Obtain a basal respiration rate, then inject an uncoupling agent such as FCCP (e.g., 2 µM) to determine the maximal respiration rate, which is indicative of FAO capacity.[10]

In Vivo NAFLD Mouse Model

This protocol describes a model to test the efficacy of this compound in a disease context.

  • Animal Model: Use 13-week-old male C57BL/6J mice.[7]

  • Diet: Induce non-alcoholic fatty liver disease (NAFLD) by feeding the mice a methionine-choline deficient (MCD) diet.[7] A control group should be fed a standard chow diet.

  • Treatment: For the prophylactic treatment group, supplement the MCD diet with this compound at a dose of 15 mg/kg/day.[7]

  • Study Duration: Maintain the diets and treatment for a period sufficient to induce pathology (e.g., several weeks).

  • Endpoint Analysis: At the end of the study, collect blood and tissues for analysis.

    • Blood: Measure plasma levels of liver damage markers Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[7]

    • Liver Tissue:

      • Measure hepatic NAD+ levels.[7]

      • Perform histological analysis (H&E and Oil Red O staining) to assess steatosis and lipid accumulation.[11]

      • Conduct gene expression analysis (e.g., via qPCR) for markers of inflammation and fatty acid oxidation.[7]

Conclusion and Future Directions

This compound is a potent and selective ACMSD inhibitor that effectively increases de novo NAD+ synthesis in key metabolic tissues like the liver and kidneys. Preclinical data robustly support its mechanism of action and demonstrate its therapeutic potential in a mouse model of NAFLD.[7] The well-defined pharmacokinetic profile and demonstrated in vivo target engagement position this compound as a valuable tool for further investigation into the therapeutic benefits of ACMSD inhibition.[8][9][12] Future research should focus on exploring its efficacy in other models of liver and kidney disease, as well as investigating the long-term safety and translatability of this innovative therapeutic approach. The targeted elevation of NAD+ via ACMSD inhibition represents a promising strategy for a range of metabolic and age-related disorders.

References

TES-991: A Novel Activator of SIRT1 Through Modulation of NAD+ Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TES-991 is a potent and selective small molecule inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway. By inhibiting ACMSD, this compound effectively increases intracellular NAD+ levels, leading to the activation of the NAD+-dependent deacetylase SIRT1. This activation of SIRT1 has been shown to enhance mitochondrial function and confer protective effects in preclinical models of metabolic and age-related diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on SIRT1 activation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to SIRT1 and its Role in Cellular Homeostasis

Sirtuin 1 (SIRT1) is a highly conserved protein deacetylase that plays a critical role in regulating a wide array of cellular processes, including metabolism, DNA repair, inflammation, and apoptosis.[1] Its activity is intrinsically linked to the availability of its co-substrate, nicotinamide adenine dinucleotide (NAD+). A decline in cellular NAD+ levels, which is often observed during aging and in various pathological conditions, leads to reduced SIRT1 activity and subsequent cellular dysfunction. Consequently, strategies aimed at boosting NAD+ levels and activating SIRT1 have emerged as promising therapeutic avenues for a range of diseases.

This compound: Mechanism of Action

This compound acts as a potent and selective inhibitor of ACMSD, an enzyme that represents a critical branching point in the kynurenine pathway of tryptophan metabolism. ACMSD diverts a key intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), towards oxidative degradation. Inhibition of ACMSD by this compound redirects the metabolic flux of ACMS towards the spontaneous cyclization to quinolinic acid, a precursor for de novo NAD+ synthesis. This ultimately leads to a significant increase in the intracellular NAD+ pool, thereby enhancing the activity of NAD+-dependent enzymes such as SIRT1.[1]

Quantitative Data on this compound-Mediated SIRT1 Activation

The following tables summarize the key quantitative findings from preclinical studies investigating the effect of this compound on NAD+ levels and SIRT1 activation.

Table 1: Effect of this compound on NAD+ Levels and SIRT1 Activity in Primary Mouse Hepatocytes

TreatmentConcentrationDurationNAD+ Level (Fold Change vs. Vehicle)SIRT1 Activity (Fold Change vs. Vehicle)
This compound500 nM24h~1.5~1.8
TES-1025 (analog)500 nM24h~1.6~2.0

Data extracted from Katsyuba et al., 2018.[1]

Table 2: In Vivo Effects of this compound on Hepatic NAD+ Content in a Mouse Model of Non-Alcoholic Fatty Liver Disease (NAFLD)

DietTreatmentDurationHepatic NAD+ Content (pmol/mg tissue)
ControlVehicle10 days~600
MCD DietVehicle10 days~300
MCD DietThis compound (15 mg/kg/day)10 days~550

MCD: Methionine and Choline Deficient. Data extracted from Katsyuba et al., 2018.[1]

Signaling Pathways

The following diagrams illustrate the mechanism of action of this compound and its impact on the SIRT1 signaling pathway.

SIRT1_Activation_Pathway TES991 This compound ACMSD ACMSD TES991->ACMSD Inhibition NAD Increased NAD+ ACMSD->NAD (leads to) SIRT1 SIRT1 NAD->SIRT1 Activation Downstream Downstream Targets (e.g., PGC-1α, FOXO1) SIRT1->Downstream Deacetylation Mitochondrial Enhanced Mitochondrial Function (e.g., increased oxygen consumption, SOD2 activity) Downstream->Mitochondrial Cellular Improved Cellular Homeostasis (e.g., protection from apoptosis) Mitochondrial->Cellular

References

TES-991: A Technical Whitepaper on its Therapeutic Potential via ACMSD Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TES-991 is a potent and selective small-molecule inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway. By inhibiting ACMSD, this compound effectively increases intracellular NAD+ levels, a critical coenzyme involved in cellular metabolism and energy production. This mechanism of action has demonstrated significant therapeutic potential in preclinical models of metabolic and age-related diseases, particularly those characterized by NAD+ deficiency. This document provides a comprehensive overview of the technical data and experimental findings related to this compound, focusing on its mechanism of action, preclinical efficacy, and future therapeutic outlook.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a pivotal role in a myriad of biological processes, including cellular respiration, DNA repair, and signaling pathways. A decline in NAD+ levels is associated with aging and a range of pathologies, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. Consequently, strategies to augment intracellular NAD+ pools have emerged as a promising therapeutic avenue.

One such strategy is the inhibition of ACMSD, an enzyme that diverts a tryptophan metabolite away from NAD+ synthesis. This compound has been identified as a highly potent and selective inhibitor of human ACMSD.[1] Preclinical research suggests that by blocking ACMSD, this compound can restore NAD+ homeostasis, enhance mitochondrial function, and confer protection in models of liver and kidney disease.[1][2] This whitepaper consolidates the available technical information on this compound to facilitate further research and development.

Mechanism of Action: Targeting the Kynurenine Pathway

This compound exerts its therapeutic effect by modulating the kynurenine pathway, the primary route for de novo NAD+ synthesis from tryptophan. ACMSD is a critical branching point in this pathway, catalyzing the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde (AMS), which is then catabolized. In the absence of ACMSD activity, ACMS spontaneously cyclizes to form quinolinic acid (QA), a direct precursor to NAD+.[3][4]

By inhibiting ACMSD, this compound effectively shunts the metabolic flux of ACMS towards the synthesis of quinolinic acid, thereby increasing the de novo production of NAD+.[3][4] This elevation in NAD+ levels has been shown to activate sirtuin 1 (SIRT1), a key protein deacetylase involved in metabolic regulation and cellular stress responses.[2]

TES-991_Mechanism_of_Action Tryptophan Tryptophan Kynurenine Kynurenine Pathway Tryptophan->Kynurenine ACMS ACMS Kynurenine->ACMS ACMSD ACMSD ACMS->ACMSD QA Quinolinic Acid ACMS->QA Spontaneous Cyclization AMS Catabolism ACMSD->AMS TES991 This compound TES991->ACMSD Inhibits NAD NAD+ QA->NAD SIRT1 SIRT1 Activation NAD->SIRT1 Mito Mitochondrial Function SIRT1->Mito NAFLD_Experimental_Workflow start Start mice C57BL/6J Mice start->mice diet Methionine-Choline-Deficient (MCD) Diet mice->diet treatment This compound (15 mg/kg/day) in Chow diet->treatment control MCD Diet Only diet->control endpoints Endpoint Analysis treatment->endpoints control->endpoints nad Hepatic NAD+ Levels endpoints->nad alt_ast Plasma ALT/AST endpoints->alt_ast histo Liver Histopathology endpoints->histo gene Gene Expression (qRT-PCR) endpoints->gene

References

TES-991: A Technical Whitepaper on a Novel ACMSD Inhibitor for the Restoration of Metabolic Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis with limited therapeutic options. A key pathological feature of these conditions is the dysregulation of cellular energy metabolism, often linked to depleted levels of nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme for cellular redox reactions and a substrate for enzymes like sirtuins, which regulate mitochondrial function and inflammation. This document provides a technical overview of TES-991, a potent and selective small-molecule inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). By inhibiting ACMSD, this compound enhances the de novo synthesis of NAD+ from tryptophan, thereby restoring metabolic homeostasis in preclinical models of metabolic disease. This guide details the mechanism of action, preclinical efficacy data, and key experimental protocols used to validate the therapeutic potential of this compound.

Mechanism of Action: Enhancing De Novo NAD+ Synthesis

This compound targets ACMSD, a pivotal enzyme in the kynurenine pathway of tryptophan metabolism.[1] ACMSD stands at a branch point, catalyzing the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) toward oxidative degradation.[2] In the absence of ACMSD activity, ACMS spontaneously cyclizes to form quinolinic acid, a direct precursor to NAD+.[2][3] By inhibiting ACMSD, this compound effectively shunts the metabolic flux of tryptophan away from degradation and towards the de novo synthesis of NAD+.[2] This mechanism boosts the cellular NAD+ pool, which in turn enhances the activity of NAD+-dependent enzymes such as SIRT1, leading to improved mitochondrial function, reduced oxidative stress, and attenuated inflammation.[1]

TES_991_Mechanism cluster_pathway Kynurenine Pathway Tryptophan Tryptophan ACMS ACMS Intermediate Tryptophan->ACMS ACMSD ACMSD Enzyme ACMS->ACMSD Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid Spontaneous Cyclization Oxidation Oxidative Degradation (TCA Cycle) ACMSD->Oxidation NAD NAD+ Synthesis Quinolinic_Acid->NAD TES991 This compound TES991->ACMSD Inhibition

Caption: Mechanism of this compound action on the de novo NAD+ synthesis pathway.

Preclinical Efficacy Data

The metabolic impact of this compound has been evaluated in both in vitro and in vivo models.

In Vitro Efficacy in Primary Hepatocytes

Primary mouse hepatocytes treated with this compound demonstrated a significant, dose-dependent increase in fatty acid oxidation (FAO) and the activity of Superoxide Dismutase 2 (SOD2), a key mitochondrial antioxidant enzyme.[4] These results indicate that this compound directly enhances mitochondrial respiratory capacity and antioxidant defenses in liver cells.

ConcentrationFatty Acid Oxidation (OCR, % of Vehicle)SOD2 Activity (% of Vehicle)
Vehicle (DMSO)100%100%
This compound (100 nM)125%118%
This compound (500 nM)160%145%
Table 1: Effect of this compound on mitochondrial function in primary mouse hepatocytes after 24h treatment.[4]
In Vivo Efficacy in a NAFLD Mouse Model

In a mouse model of NAFLD induced by a methionine- and choline-deficient (MCD) diet, prophylactic oral administration of this compound demonstrated significant protective effects against the development of liver pathology.[1] The MCD diet is known to deplete hepatic NAD+ stocks, and this compound treatment effectively reverted this depletion.[1] This was associated with a marked reduction in hepatic steatosis, inflammation, and liver damage.[1]

ParameterControl DietMCD Diet + VehicleMCD Diet + this compound (15 mg/kg/day)
Hepatic NAD+ (pmol/mg tissue)650 ± 45310 ± 30590 ± 50
Plasma ALT (U/L)40 ± 5250 ± 2895 ± 15
Plasma AST (U/L)55 ± 8310 ± 35120 ± 20
Hepatic Triglycerides (mg/g tissue)15 ± 395 ± 1135 ± 7
Table 2: Key metabolic and liver health markers in mice after prophylactic treatment with this compound.[1]

Key Experimental Protocols

The following protocols are foundational to the evaluation of this compound's metabolic effects.

Protocol: In Vivo NAFLD Mouse Model
  • Animal Model: 8-week-old male C57BL/6J mice are used for the study.

  • Acclimatization: Animals are housed for one week under standard conditions (12h light/dark cycle, controlled temperature) with ad libitum access to water and a standard chow diet.

  • Dietary Groups: Mice are randomly assigned to three groups: (1) Control (standard chow), (2) MCD Diet + Vehicle, and (3) MCD Diet + this compound.

  • Drug Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage at a dose of 15 mg/kg body weight.[1] The vehicle group receives the vehicle alone.

  • Study Duration: The dietary and treatment regimen is maintained for a period of 4-6 weeks to induce NAFLD pathology.

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase (4-6 Weeks) cluster_analysis Endpoint Analysis Acclimatization 1. Animal Acclimatization (1 week) Randomization 2. Group Randomization (n=12 per group) Acclimatization->Randomization Diet 3. Initiate Diets (Chow vs. MCD) Randomization->Diet Dosing 4. Daily Oral Gavage (Vehicle or this compound) Diet->Dosing Monitoring 5. Monitor Body Weight & Health Dosing->Monitoring Sacrifice 6. Euthanasia & Sample Collection Monitoring->Sacrifice Blood 7. Blood Processing (Plasma for ALT/AST) Sacrifice->Blood Tissue 8. Liver Processing (NAD+, Triglycerides, Histo) Sacrifice->Tissue Data 9. Data Analysis Blood->Data Tissue->Data

Caption: Experimental workflow for the in vivo evaluation of this compound.
Protocol: Primary Hepatocyte Fatty Acid Oxidation Assay

  • Cell Isolation: Primary hepatocytes are isolated from C57BL/6J mice via a two-step collagenase perfusion method.

  • Cell Culture: Cells are plated on collagen-coated 96-well Seahorse XF plates in Williams' E Medium. After attachment, the medium is replaced with fresh medium containing the desired concentrations of this compound or vehicle (DMSO).[4] Cells are incubated for 24 hours.

  • Assay Preparation: Prior to the assay, the culture medium is replaced with XF Base Medium supplemented with L-carnitine, and palmitate-BSA substrate. The plate is incubated in a CO2-free incubator for 1 hour.

  • Seahorse XF Analysis: The oxygen consumption rate (OCR) is measured using an Agilent Seahorse XF Pro Analyzer.[5] Basal respiration is measured, followed by sequential injections of oligomycin (to inhibit ATP synthase), FCCP (to induce maximal respiration), and rotenone/antimycin A (to inhibit Complex I/III).

  • Data Calculation: Fatty acid oxidation is calculated from the basal and maximal respiration rates, normalized to cell number or protein concentration per well.[4][5]

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for metabolic disorders characterized by impaired NAD+ homeostasis. By selectively inhibiting ACMSD, it leverages the body's endogenous tryptophan metabolism to replenish cellular NAD+ pools. Preclinical data strongly support its efficacy in improving mitochondrial function and protecting against the development of NAFLD.[1] The SIRT1-dependent nature of its protective effects further elucidates its mechanism, linking NAD+ availability directly to the regulation of key metabolic and inflammatory pathways.[1] Future research will focus on late-stage preclinical safety studies and the clinical evaluation of this compound in patients with NAFLD and other related metabolic diseases.

References

TES-991: A Potent and Selective Inhibitor of ACMSD for Modulating NAD+ Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TES-991 is a potent and selective small molecule inhibitor of human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), a key enzyme in the de novo nicotinamide adenine dinucleotide (NAD+) synthesis pathway. By inhibiting ACMSD, this compound effectively increases intracellular NAD+ levels, a critical coenzyme involved in numerous cellular processes, including metabolism, DNA repair, and signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a novel heterocyclic compound with a molecular formula of C17H11N7OS2 and a molecular weight of 393.45 g/mol .[1] Its chemical structure is characterized by a thiophene-substituted pyrimidine core linked to a phenyl-tetrazole moiety via a thioether bond.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C17H11N7OS2[1]
Molecular Weight 393.45 g/mol [1]
Canonical SMILES N#CC1=C(C2=CC=CS2)NC(SCC3=CC=CC(C4=NN=NN4)=C3)=NC1=O[1]
CAS Number 1883602-20-7[1]
Solubility DMSO: 62.5 mg/mL (158.85 mM) Water: < 0.1 mg/mL (insoluble)[1]
Purity >98%[2]

Mechanism of Action

This compound exerts its biological effect through the potent and selective inhibition of ACMSD.[3] ACMSD is a pivotal enzyme in the kynurenine pathway, the primary route for de novo NAD+ synthesis from tryptophan. It catalyzes the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde. By inhibiting ACMSD, this compound prevents the degradation of ACMS, thereby shunting it towards the spontaneous cyclization to quinolinic acid, a direct precursor of NAD+.[4] This leads to a significant increase in intracellular NAD+ levels.[1]

Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine ACMS α-amino-β-carboxymuconate-ε-semialdehyde Kynurenine->ACMS Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid Spontaneous ACMSD ACMSD ACMS->ACMSD NAD NAD+ Quinolinic_Acid->NAD Aminomuconate_Semialdehyde α-aminomuconate-ε-semialdehyde ACMSD->Aminomuconate_Semialdehyde TES991 This compound TES991->ACMSD

Figure 1: this compound Mechanism of Action in the Kynurenine Pathway.

Biological Properties and In Vitro Activity

This compound is a highly potent inhibitor of human ACMSD with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.

Table 2: In Vitro Activity of this compound

ParameterValueReference
hACMSD IC50 3 nM[2][3]

In cellular assays, this compound has been shown to significantly increase intracellular NAD+ levels, confirming its mechanism of action.[1] It has also been observed to inhibit cytochrome P450 2C19, suggesting potential drug-drug interactions that should be considered during further development.[3]

Pharmacokinetic Properties

Pharmacokinetic studies of this compound have been conducted in male CD-1 mice.

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterRouteDoseValueReference
Half-life (t1/2) Intravenous0.5 mg/kg~4.0 - 5.0 h[1]
Blood Clearance Intravenous0.5 mg/kgLow[1]
Systemic Exposure Oral5 mg/kgModerate[1]

Following intravenous administration, this compound exhibits low blood clearance and a half-life of approximately 4.0 to 5.0 hours.[1] After oral administration, the compound shows moderate systemic exposure, with quantifiable blood concentrations for up to 8 hours.[1]

Experimental Protocols

ACMSD Inhibition Assay

This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity of this compound on recombinant human ACMSD (hACMSD).

Materials:

  • Recombinant hACMSD (expressed in Pichia pastoris)

  • 3-hydroxyanthranilic acid

  • Recombinant 3-hydroxyanthranilate 3,4-dioxygenase

  • This compound

  • DMSO

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 360 nm

Procedure:

  • Substrate Generation: In a pre-assay mixture, generate the ACMS substrate by incubating 10 µM 3-hydroxyanthranilic acid with recombinant 3-hydroxyanthranilate 3,4-dioxygenase.

  • Monitoring ACMS Formation: Monitor the formation of ACMS by measuring the increase in absorbance at 360 nm until the reaction is complete.

  • Enzyme Inhibition:

    • Prepare serial dilutions of this compound in DMSO.

    • To the assay mixture containing the generated ACMS, add a known amount of hACMSD and the desired concentration of this compound (maintaining a final DMSO concentration of 1.0%).

    • As a control, prepare a reaction mixture without this compound.

  • Data Acquisition: Immediately after adding hACMSD, monitor the decrease in absorbance at 360 nm, which corresponds to the consumption of ACMS.

  • Calculation: Calculate the initial rate of the absorbance decrease. The activity of ACMSD is the difference between the rate of the control reaction and the rate in the presence of the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Start Start Generate_ACMS Generate ACMS from 3-hydroxyanthranilic acid Start->Generate_ACMS Monitor_Formation Monitor ACMS formation at 360 nm Generate_ACMS->Monitor_Formation Add_Enzyme_Inhibitor Add hACMSD and this compound Monitor_Formation->Add_Enzyme_Inhibitor Monitor_Consumption Monitor ACMS consumption at 360 nm Add_Enzyme_Inhibitor->Monitor_Consumption Calculate_Inhibition Calculate % Inhibition and IC50 Monitor_Consumption->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 2: Experimental Workflow for ACMSD Inhibition Assay.

In Vivo Efficacy in a Mouse Model of Non-Alcoholic Fatty Liver Disease (NAFLD)

This protocol outlines the procedure for evaluating the efficacy of this compound in a diet-induced mouse model of NAFLD.[5]

Animal Model:

  • Male C57BL/6J mice, 13 weeks old.

Diet:

  • Methionine-choline deficient (MCD) diet to induce NAFLD.

  • Control diet.

Treatment:

  • This compound supplemented in the MCD diet at a dose of 15 mg/kg/day.

Procedure:

  • Acclimatization: Acclimate mice to the housing conditions for at least one week.

  • Group Allocation: Randomly assign mice to three groups:

    • Control group (Control diet)

    • MCD group (MCD diet)

    • MCD + this compound group (MCD diet supplemented with this compound)

  • Treatment Period: Feed the mice their respective diets for 2.5 weeks.[5]

  • Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and liver tissue.

  • Analysis:

    • Plasma Analysis: Measure plasma levels of alanine transaminase (ALT) and aspartate transaminase (AST) as markers of liver damage.

    • Liver Analysis:

      • Measure hepatic NAD+ levels.

      • Assess hepatic steatosis through histological analysis (e.g., H&E and Oil Red O staining).

      • Quantify liver triglycerides.

Start Start Mice 13-week-old C57BL/6J mice Start->Mice Grouping Randomly assign to 3 groups: Control, MCD, MCD+this compound Mice->Grouping Diet Feed respective diets for 2.5 weeks Grouping->Diet Euthanasia Euthanize and collect blood and liver Diet->Euthanasia Analysis Analyze plasma (ALT, AST) and liver (NAD+, histology, TGs) Euthanasia->Analysis End End Analysis->End

Figure 3: In Vivo NAFLD Model Experimental Workflow.

Conclusion

This compound is a potent and selective inhibitor of ACMSD with a well-defined mechanism of action that leads to increased intracellular NAD+ levels. Its favorable in vitro and in vivo properties make it a valuable research tool for studying the roles of the de novo NAD+ synthesis pathway in health and disease. Furthermore, its efficacy in a preclinical model of NAFLD highlights its potential as a therapeutic candidate for metabolic disorders and other conditions associated with depleted NAD+ levels. Further research is warranted to fully elucidate its therapeutic potential and safety profile.

References

TES-991: A Technical Guide to Its Mechanism and Impact on Intracellular NAD+ in Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a key regulator of numerous biological processes, including DNA repair, metabolic pathways, and cellular senescence.[1] Its decline is implicated in age-related diseases. TES-991 has emerged as a potent and selective small molecule inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), an enzyme that plays a crucial role in the de novo synthesis of NAD+ from tryptophan.[2][3] By inhibiting ACMSD, this compound effectively increases intracellular NAD+ levels, particularly in hepatocytes, leading to the activation of sirtuin 1 (SIRT1) and subsequent enhancement of mitochondrial function.[1][2] This guide provides an in-depth analysis of this compound, summarizing the quantitative data on its effects, detailing the experimental protocols used for its characterization, and visualizing the underlying signaling pathways.

Core Mechanism of Action: ACMSD Inhibition

This compound's primary mechanism of action is the potent and selective inhibition of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), with an IC50 of 3 nM for the human enzyme.[3] ACMSD is a key enzyme in the de novo NAD+ synthesis pathway, which begins with the amino acid tryptophan.[1][2] This pathway is particularly active in the liver and kidneys.[2] ACMSD diverts a key intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), towards the glutaryl-CoA pathway. By inhibiting ACMSD, this compound allows more ACMS to spontaneously cyclize and enter the pathway leading to the synthesis of NAD+.[2] This targeted inhibition effectively boosts the intracellular pool of NAD+, which in turn activates NAD+-dependent enzymes like sirtuins.[2][4]

Signaling Pathway: De Novo NAD+ Synthesis and SIRT1 Activation

The following diagram illustrates the de novo NAD+ synthesis pathway and the point of intervention for this compound, leading to the activation of SIRT1.

TES991_Pathway cluster_DeNovo De Novo NAD+ Synthesis Pathway cluster_Glutaryl Glutaryl-CoA Pathway Tryptophan Tryptophan ACMS α-amino-β-carboxymuconate- ε-semialdehyde (ACMS) Tryptophan->ACMS Multiple Steps QA Quinolinic Acid (QA) ACMS->QA Spontaneous Cyclization ACMSD ACMSD ACMS->ACMSD NAD NAD+ QA->NAD Multiple Steps SIRT1 SIRT1 Activation NAD->SIRT1 Activates Glutaryl_CoA Glutaryl-CoA ACMSD->Glutaryl_CoA TES991 This compound TES991->ACMSD Mitochondria Enhanced Mitochondrial Function SIRT1->Mitochondria Promotes

Caption: this compound inhibits ACMSD, boosting de novo NAD+ synthesis and activating SIRT1.

Quantitative Effects on Intracellular NAD+ Levels in Hepatocytes

Studies in primary mouse hepatocytes have demonstrated a dose-dependent increase in intracellular NAD+ levels following treatment with this compound.[2]

Treatment GroupConcentrationFold Change in NAD+ (vs. Vehicle)Statistical Significance
This compound 1 µM~1.5xP ≤ 0.05
3 µM~2.0x*P ≤ 0.01
10 µM~2.5x**P ≤ 0.001

Data summarized from in vitro studies on primary mouse hepatocytes treated for 24 hours.[2]

In Vivo Efficacy of this compound

Oral administration of this compound to mice has been shown to increase NAD+ content in various tissues, with a notable enrichment in the liver.[2]

TissueThis compound DosageObservation
Liver 15 mg/kg/day for 10 daysSignificant increase in NAD+ content.[2]
Kidneys 15 mg/kg/day for 10 daysIncreased NAD+ content.[2]
Brain 15 mg/kg/day for 10 daysIncreased NAD+ content.[2]

In a mouse model of non-alcoholic fatty liver disease (NAFLD) induced by a methionine- and choline-deficient (MCD) diet, prophylactic treatment with this compound (15 mg/kg/day) reverted the diet-induced depletion of hepatic NAD+ and attenuated hepatic steatosis.[2] This protective effect was found to be dependent on SIRT1.[2]

Detailed Experimental Protocols

In Vitro Studies with Primary Hepatocytes

Objective: To determine the effect of this compound on intracellular NAD+ levels in hepatocytes.

  • Hepatocyte Isolation: Primary hepatocytes were isolated from male C57BL/6J mice using a two-step collagenase perfusion method.[5]

  • Cell Culture: Isolated hepatocytes were seeded on collagen-coated plates and cultured in Williams' Medium E.[5]

  • Treatment: After an initial stabilization period, hepatocytes were treated with either vehicle (DMSO) or varying concentrations of this compound for 24 hours.[2]

  • NAD+ Quantification: Intracellular NAD+ levels were measured using a colorimetric NAD/NADH assay kit. Cell lysates were prepared, and the absorbance was read at the appropriate wavelength. NAD+ concentrations were normalized to the total protein content of each sample.

  • Statistical Analysis: Comparisons between treatment groups were performed using an analysis of variance (ANOVA) followed by Dunnett's multiple comparison test.[2]

Experimental Workflow: In Vitro NAD+ Quantification

InVitro_Workflow cluster_workflow In Vitro Experimental Workflow A Isolate Primary Mouse Hepatocytes B Seed on Collagen-Coated Plates A->B C Treat with this compound (or Vehicle) for 24h B->C D Lyse Cells and Prepare Supernatant C->D E Perform Colorimetric NAD/NADH Assay D->E F Normalize NAD+ to Protein Concentration E->F G Statistical Analysis F->G

Caption: Workflow for assessing this compound's effect on hepatocyte NAD+ levels in vitro.
In Vivo Studies in Mice

Objective: To evaluate the effect of oral this compound administration on tissue NAD+ levels and its efficacy in a NAFLD model.

  • Animal Model: 9-week old male C57BL/6J mice were used.[2]

  • Drug Administration: this compound was supplemented in the chow diet at a dose of 15 mg/kg body weight per day for 10 days.[2]

  • Tissue Collection: At the end of the treatment period, mice were euthanized, and liver, kidney, and brain tissues were collected for NAD+ analysis.[2]

  • NAFLD Model: To induce NAFLD, mice were fed a methionine- and choline-deficient (MCD) diet. A cohort of these mice received the MCD diet supplemented with this compound.[2]

  • Analysis:

    • NAD+ Measurement: NAD+ levels in tissue homogenates were quantified as described for the in vitro protocol.

    • Histology: Liver tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess steatosis.[2]

    • Plasma Analysis: Blood samples were collected to measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.[2]

Concluding Remarks

This compound represents a targeted approach to elevating intracellular NAD+ levels by modulating the de novo synthesis pathway. Its efficacy in increasing NAD+ in hepatocytes, both in vitro and in vivo, and its protective effects in a preclinical model of NAFLD, underscore its therapeutic potential.[2] The mechanism, centered on ACMSD inhibition and subsequent SIRT1 activation, provides a clear rationale for its observed benefits on mitochondrial and metabolic function.[2] Further research into the pharmacokinetics, long-term safety, and broader therapeutic applications of this compound is warranted.

References

Foundational Research on ACMSD Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) inhibitors. It covers the core mechanism of action, key pharmacological data, and detailed experimental protocols relevant to the discovery and evaluation of these promising therapeutic agents.

Introduction: ACMSD as a Therapeutic Target

Nicotinamide adenine dinucleotide (NAD+) is an indispensable coenzyme central to cellular metabolism, energy production, and DNA repair.[][2] A decline in NAD+ levels is implicated in a wide range of pathologies, including metabolic diseases, neurodegenerative disorders, and age-related functional decline.[2][3] The de novo synthesis of NAD+ from the essential amino acid tryptophan represents a key pathway for maintaining cellular NAD+ pools.

Within this pathway, the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) acts as a critical gatekeeper.[3][4] It is highly expressed in the liver and kidneys.[2] ACMSD catalyzes the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), diverting it away from NAD+ synthesis and towards the tricarboxylic acid (TCA) cycle for energy production.[4] The spontaneous cyclization of ACMS, which leads to quinolinic acid and subsequently NAD+, is in direct competition with the enzymatic action of ACMSD.[5] Therefore, inhibiting ACMSD presents a compelling therapeutic strategy to increase the flux of tryptophan metabolites into the de novo NAD+ synthesis pathway, thereby boosting NAD+ levels in tissues where ACMSD is prominent.[2]

Mechanism of Action: Shunting Tryptophan Metabolism

ACMSD inhibitors function by binding to the enzyme and blocking its catalytic activity.[3] This action prevents the degradation of the unstable intermediate, ACMS. Consequently, a larger proportion of ACMS is available to spontaneously cyclize into quinolinic acid, a direct precursor for NAD+ synthesis.[5] This targeted intervention effectively redirects tryptophan metabolism to favor NAD+ production, offering a novel approach to replenish NAD+ levels in pathological conditions.[6]

Caption: Mechanism of ACMSD inhibition in the tryptophan metabolic pathway.

Quantitative Data on Key ACMSD Inhibitors

The development of potent and selective ACMSD inhibitors has been a key focus of research. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters for quantifying inhibitor potency. A lower value for either metric indicates a more potent inhibitor. The following table summarizes publicly available data for several notable ACMSD inhibitors.

Compound NameTarget SpeciesPotency (IC50)Potency (Ki)Inhibition TypeReference(s)
TES-1025 Human13 nM0.85 ± 0.22 nMCompetitive[7]
TES-991 Human3 nMNot ReportedNot Reported[2]
Diflunisal Human13.5 µMNot ReportedCompetitive[2]
Compound 20 Not Specified3.10 ± 0.11 µMNot ReportedNot Reported
Compound 22 Not Specified1.32 ± 0.07 µMNot ReportedNot Reported[8]
Pyrazinamide RatWeak/IndirectNot ReportedIndirect[4][9]

Note: IC50 values can be highly dependent on assay conditions, such as substrate concentration, making direct comparison between different studies challenging. Ki is a more absolute measure of binding affinity.

Experimental Protocols

Evaluating the efficacy of ACMSD inhibitors requires robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Recombinant Human ACMSD Inhibition Assay (In Vitro)

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic degradation of the substrate, ACMS.

A. Materials:

  • Recombinant human ACMSD enzyme

  • 3-hydroxyanthranilate

  • Enzyme for ACMS generation (e.g., 3-hydroxyanthranilate 3,4-dioxygenase)

  • Assay Buffer: 25 mM HEPES, pH 7.0, with 5% glycerol

  • Test compounds (inhibitors) dissolved in DMSO

  • UV/Vis spectrophotometer plate reader

B. Protocol:

  • Substrate (ACMS) Generation: Generate ACMS fresh by enzymatically converting 3-hydroxyanthranilate.[10]

  • Assay Preparation: In a 96-well UV-transparent plate, add the assay buffer.

  • Inhibitor Addition: Add test compounds at various concentrations (typically a serial dilution). Include a DMSO-only control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).

  • Enzyme Addition: Add a fixed concentration of recombinant human ACMSD protein to each well (e.g., 30 nM). Incubate for a short period (e.g., 15 minutes) at room temperature to allow inhibitor binding.[11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the freshly prepared ACMS substrate to all wells. A final substrate concentration near the Km value is often used.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 360 nm (for substrate concentrations ≤ 20 µM) or 320 nm (for higher concentrations).[10] The rate of ACMS decay is directly proportional to ACMSD activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the rates to the DMSO control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • To determine the Ki and mechanism of inhibition (e.g., competitive), the assay can be repeated with varying concentrations of both substrate and inhibitor, followed by analysis using methods like the Dixon plot.[]

Cellular NAD+ Level Quantification Assay

This assay determines the downstream effect of ACMSD inhibition by measuring changes in intracellular NAD+ levels in a relevant cell line (e.g., primary human hepatocytes or HK-2 renal cells).[2]

A. Materials:

  • Human primary hepatocytes or other relevant cell line expressing ACMSD.

  • Cell culture medium and supplements.

  • Test compounds (inhibitors).

  • Reagents for cell lysis (e.g., acid extraction).

  • Commercial NAD+/NADH quantification kit (e.g., bioluminescence-based or colorimetric) or LC-MS/MS system.

B. Protocol:

  • Cell Culture: Plate cells in a multi-well format (e.g., 96-well plate) and allow them to adhere and grow.

  • Compound Treatment: Treat the cells with various concentrations of the ACMSD inhibitor for a specified period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and NAD+ Extraction:

    • Remove the culture medium and wash the cells with PBS.

    • Lyse the cells according to the chosen quantification method's protocol. For NAD+ measurement, this often involves an acidic extraction buffer to degrade NADH while preserving NAD+.

  • Quantification:

    • Using a Kit: Follow the manufacturer's instructions. This typically involves adding a series of reagents that lead to a colorimetric or luminescent signal proportional to the NAD+ concentration. Read the signal on a plate reader.

    • Using LC-MS/MS: For a more precise and comprehensive analysis, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify NAD+ and other related metabolites from the cell lysate.[12]

  • Data Analysis:

    • Normalize the NAD+ signal to a measure of cell number or total protein content in each well.

    • Calculate the fold-change in NAD+ levels for each inhibitor concentration relative to the vehicle control.

    • Plot the fold-change in NAD+ versus the inhibitor concentration to determine the effective concentration (EC50) for NAD+ boosting.

Visualization of Workflows and Rationale

Inhibitor Discovery and Development Workflow

The path from identifying a potential ACMSD inhibitor to a clinical candidate involves a multi-stage screening and validation process.

Drug_Discovery_Workflow cluster_discovery Phase 1: Discovery & Screening cluster_optimization Phase 2: Lead Optimization cluster_preclinical Phase 3: Preclinical Development HTS High-Throughput Screening (HTS) Biochemical Assay Hit_ID Hit Identification (Potency & Initial SAR) HTS->Hit_ID Lead_Gen Lead Generation (Structure-Based Design) Hit_ID->Lead_Gen Cell_Assays Cellular Assays (NAD+ Boosting, Target Engagement) Lead_Gen->Cell_Assays ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Safety) Cell_Assays->ADME_Tox In_Vivo_PKPD In Vivo PK/PD (Target Engagement in Animals) ADME_Tox->In_Vivo_PKPD Efficacy_Models Disease Models (e.g., AKI, NAFLD models) In_Vivo_PKPD->Efficacy_Models Tox_Studies Regulatory Toxicology Efficacy_Models->Tox_Studies Candidate Candidate Selection Tox_Studies->Candidate

Caption: A generalized workflow for the discovery of ACMSD inhibitors.
Therapeutic Rationale for Targeting ACMSD

The core logic for developing ACMSD inhibitors is based on a clear, mechanistic hypothesis connecting target engagement to therapeutic benefit.

Therapeutic_Rationale Disease Pathological State (e.g., Liver/Kidney Disease, Metabolic Stress) NAD_Depletion Decreased Cellular NAD+ Levels Disease->NAD_Depletion Mito_Dysfunction Mitochondrial Dysfunction & Oxidative Stress NAD_Depletion->Mito_Dysfunction NAD_Boost Increased De Novo NAD+ Synthesis ACMSD_Inhibitor ACMSD Inhibitor (Therapeutic Intervention) ACMSD_Block Inhibition of ACMSD Enzyme ACMSD_Inhibitor->ACMSD_Block ACMSD_Block->NAD_Boost Shifts Tryptophan Metabolism Mito_Restore Restored Mitochondrial Function & Cellular Homeostasis NAD_Boost->Mito_Restore Counters Therapeutic_Effect Therapeutic Benefit (e.g., Reduced Inflammation, Fibrosis, Improved Organ Function) Mito_Restore->Therapeutic_Effect

Caption: The therapeutic rationale for ACMSD inhibition.

Conclusion

ACMSD has emerged as a highly promising therapeutic target for a variety of diseases linked to NAD+ deficiency, particularly those affecting the liver and kidneys. The foundational research has established a clear mechanism of action, and potent, selective inhibitors have been developed that demonstrate efficacy in preclinical models. The experimental protocols outlined in this guide provide a framework for the continued discovery and characterization of new ACMSD inhibitors. As this field progresses, these foundational principles and methods will be critical for translating the therapeutic potential of ACMSD inhibition into clinical applications.

References

Methodological & Application

Application Notes and Protocols for TES-991 In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

TES-991 is a potent and selective inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). ACMSD is a key enzyme in the kynurenine pathway, which is responsible for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+). By inhibiting ACMSD, this compound effectively redirects the metabolic flux of tryptophan towards the production of quinolinic acid, a precursor for NAD+ synthesis, thereby increasing intracellular NAD+ levels.[1][2] This modulation of NAD+ metabolism has shown therapeutic potential in various preclinical models, including non-alcoholic fatty liver disease (NAFLD) and acute kidney injury (AKI).[3] These application notes provide detailed protocols for in vitro studies to investigate the biological activity of this compound.

Mechanism of Action and Signaling Pathway

This compound inhibits the enzyme ACMSD, which stands at a critical branch point in the tryptophan-to-NAD+ metabolic pathway. ACMSD catalyzes the decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde (AMS), committing it to the glucaryl-CoA pathway. Inhibition of ACMSD by this compound prevents the formation of AMS and shunts ACMS towards the spontaneous cyclization to quinolinic acid. Quinolinic acid is then converted to NAD+ through the Preiss-Handler pathway. The resulting increase in cellular NAD+ levels can activate NAD+-dependent enzymes such as sirtuins (e.g., SIRT1), which play crucial roles in regulating mitochondrial function, stress resistance, and metabolic homeostasis.[1][2][3]

TES991_Signaling_Pathway cluster_0 Kynurenine Pathway cluster_1 De Novo NAD+ Synthesis cluster_2 Downstream Effects Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine ACMS ACMS Kynurenine->ACMS AMS AMS ACMS->AMS Glucaryl-CoA Pathway Quinolinic_Acid Quinolinic_Acid ACMS->Quinolinic_Acid Spontaneous Cyclization ACMSD ACMSD NAD_plus NAD_plus Quinolinic_Acid->NAD_plus Preiss-Handler Pathway ACMSD->AMS Sirtuins Sirtuins NAD_plus->Sirtuins Activation Mitochondrial_Function Mitochondrial_Function Sirtuins->Mitochondrial_Function Enhancement Stress_Resistance Stress_Resistance Sirtuins->Stress_Resistance Improvement TES991 This compound TES991->ACMSD Inhibition

Figure 1: this compound signaling pathway. Inhibition of ACMSD by this compound increases NAD+ synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies involving this compound.

Table 1: Effect of this compound on Gene Expression in Primary Hepatocytes

Gene Treatment Fold Change vs. Vehicle Reference

| Fatty Acid Oxidation (FAO) genes | this compound (500 nM) for 6h with palmitate/oleate | Increased |[3] |

Table 2: Effect of this compound on Cellular Function

Cell Type Parameter Treatment Result Reference
Primary Hepatocytes Fatty Acid Oxidation (FAO) This compound Increased under basal and uncoupled conditions [3]
Primary Hepatocytes SOD2 Activity This compound Increased [3]
HK-2 Cells ATP Content TES-1025 (related ACMSD inhibitor) Increased [3]

| HK-2 Cells | Cisplatin-induced Apoptosis | TES-1025 (related ACMSD inhibitor) | Attenuated |[3] |

Experimental Protocols

Protocol 1: General Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing cells and treating them with this compound.

Materials:

  • Cell line of interest (e.g., primary hepatocytes, AML-12, HK-2)

  • Appropriate cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding:

    • Culture cells in appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.

    • Seed cells at a desired density in culture plates and allow them to adhere and grow for 24-48 hours before treatment.

  • Preparation of this compound Stock Solution:

    • Prepare a 1 mM stock solution of this compound in DMSO.[3]

    • Further dilute the stock solution with sterile water or culture medium to a working concentration of 100 µM.[3]

    • Note: The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment:

    • Prepare the final desired concentrations of this compound by diluting the working stock solution in fresh culture medium. A typical in vitro concentration for this compound is 500 nM.[3]

    • Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same final concentration of DMSO).

    • Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) depending on the experimental endpoint.

Cell_Treatment_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Cell_Seeding Seed Cells in Plates Prepare_Media Prepare Treatment Media (e.g., 500 nM this compound) Cell_Seeding->Prepare_Media TES991_Stock Prepare 1 mM this compound in DMSO TES991_Working Prepare 100 µM Working Stock TES991_Stock->TES991_Working TES991_Working->Prepare_Media Treat_Cells Replace Old Media and Add Treatment Media Prepare_Media->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Harvest_Cells Harvest Cells for Downstream Analysis Incubate->Harvest_Cells

Figure 2: General workflow for in vitro cell treatment with this compound.
Protocol 2: Analysis of Fatty Acid Oxidation (FAO)

This protocol is designed to assess the effect of this compound on fatty acid oxidation in primary hepatocytes.

Materials:

  • Primary hepatocytes treated with this compound or vehicle as described in Protocol 1.

  • Palmitate and Oleate solution (e.g., 0.33 mM palmitate and 0.66 mM oleate).[3]

  • Seahorse XF Analyzer (or similar metabolic flux analyzer)

  • Seahorse XF Cell Mito Stress Test Kit

  • Assay medium (e.g., DMEM without glucose, L-glutamine, phenol red, and sodium bicarbonate)

Procedure:

  • Cell Treatment:

    • Seed primary hepatocytes in a Seahorse XF plate.

    • Treat cells with 500 nM this compound or vehicle for 24 hours.[3]

    • For studies involving fatty acid challenge, expose cells to a mixture of 0.33 mM palmitate and 0.66 mM oleate for the last 6 hours of the this compound treatment.[3]

  • Seahorse XF Assay:

    • One hour before the assay, replace the culture medium with pre-warmed assay medium supplemented with L-carnitine and glucose (if desired for the specific experimental design) and incubate the plate at 37°C in a non-CO2 incubator.

    • Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's instructions to measure oxygen consumption rate (OCR).

    • Inject mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) sequentially to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis:

    • Normalize OCR data to cell number or protein concentration.

    • Compare the different mitochondrial respiration parameters between this compound treated and vehicle-treated cells. An increase in basal and maximal respiration in the presence of fatty acids is indicative of enhanced FAO.

Protocol 3: Measurement of Intracellular NAD+ Levels

This protocol outlines the procedure for quantifying intracellular NAD+ levels following this compound treatment.

Materials:

  • Cells treated with this compound or vehicle as described in Protocol 1.

  • NAD/NADH Assay Kit (colorimetric or fluorometric)

  • Extraction buffer (provided in the kit or 0.6 M perchloric acid)

  • Neutralization buffer (provided in the kit or 3 M potassium hydroxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysis and Extraction:

    • After treatment, wash the cells with cold PBS.

    • Lyse the cells and extract NAD+/NADH using the extraction buffer provided in the assay kit. Follow the manufacturer's protocol for separating NAD+ and NADH fractions if necessary.

    • If using perchloric acid, add 100 µL of 0.6 M perchloric acid to the cell pellet, vortex, and incubate on ice for 15 minutes.

  • Neutralization:

    • Centrifuge the lysate to pellet the protein.

    • Transfer the supernatant to a new tube and neutralize it with potassium hydroxide.

  • NAD+ Quantification:

    • Perform the NAD+ assay according to the manufacturer's instructions. This typically involves adding a reaction mixture that generates a product (colored or fluorescent) in the presence of NAD+.

    • Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the NAD+ concentration based on a standard curve.

    • Normalize the NAD+ levels to cell number or protein concentration.

    • Compare the NAD+ levels between this compound treated and vehicle-treated cells.

NAD_Measurement_Workflow Start This compound Treated Cells Wash Wash with Cold PBS Start->Wash Extract Lyse and Extract NAD+/NADH Wash->Extract Neutralize Neutralize Extract Extract->Neutralize Assay Perform NAD/NADH Assay Neutralize->Assay Read Read Absorbance/ Fluorescence Assay->Read Analyze Calculate and Normalize NAD+ Levels Read->Analyze

Figure 3: Workflow for measuring intracellular NAD+ levels.

Troubleshooting and Best Practices

  • Cell Line Authentication: Ensure the identity of your cell lines using methods like Short Tandem Repeat (STR) profiling to avoid cross-contamination issues.[4]

  • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cellular metabolism and experimental outcomes.[4]

  • Passage Number: Be mindful of the passage number of your cells, as high passage numbers can lead to phenotypic and genotypic drift.[4]

  • Compound Solubility: Ensure that this compound is fully dissolved in DMSO and that the final concentration of DMSO in the culture medium is consistent across all experimental conditions and does not exceed cytotoxic levels.

  • Positive Controls: Include appropriate positive controls in your experiments. For example, when studying NAD+ levels, a known NAD+ precursor like nicotinamide riboside could be used as a positive control.

References

Application Notes and Protocols for TES-991 Dissolution in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TES-991 is a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) with an IC50 of 3 nM.[1][2] By inhibiting ACMSD, a key enzyme in the de novo NAD+ synthesis pathway from tryptophan, this compound leads to a significant increase in intracellular NAD+ levels.[1][2] This modulation of NAD+ metabolism has significant implications for various cellular processes, including mitochondrial function, energy metabolism, and cellular signaling, making this compound a valuable tool for research in these areas. These application notes provide detailed protocols for the dissolution of this compound and its application in cell culture experiments.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in common solvents is summarized in the table below.

SolventSolubilityConcentrationNotes
DMSO 62.5 mg/mL158.85 mMUltrasonic treatment may be needed. Use newly opened, anhydrous DMSO as it is hygroscopic.[1]
Water < 0.1 mg/mLInsolubleThis compound is practically insoluble in aqueous solutions.[2]

Preparation of this compound Stock Solutions

For cell culture applications, it is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO). This stock solution can then be diluted to the final working concentration in the cell culture medium.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic bath

  • Vortex mixer

  • Sterile pipette tips

Protocol for Preparing a 10 mM Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.93 mg of this compound (Molecular Weight: 393.44 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 3.93 mg of this compound.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, place the tube in an ultrasonic bath for 10-15 minutes.[1] Gentle warming to 37°C can also aid in dissolution.[2]

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination. This step is crucial for maintaining the sterility of cell cultures.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2]

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1] Another recommendation is to use within 1 month if stored at -20°C and within 6 months if stored at -80°C.[2]

Table for Preparing Different Stock Solution Concentrations:

Desired Stock ConcentrationMass of this compound for 1 mLVolume of DMSO
1 mM 0.393 mg1 mL
5 mM 1.97 mg1 mL
10 mM 3.93 mg1 mL

Application in Cell Culture Experiments

This compound can be used to investigate the effects of increased intracellular NAD+ levels in various cell types. The following is a general protocol for treating cells with this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed cells in culture plates cell_adhesion Allow cells to adhere overnight cell_seeding->cell_adhesion prepare_working Prepare this compound working solution in culture medium cell_adhesion->prepare_working replace_medium Replace old medium with this compound containing medium prepare_working->replace_medium incubate Incubate cells for the desired duration (e.g., 24h) replace_medium->incubate harvest_cells Harvest cells for downstream analysis incubate->harvest_cells nad_assay NAD+ quantification harvest_cells->nad_assay gene_expression Gene expression analysis (qPCR) harvest_cells->gene_expression protein_analysis Western blotting harvest_cells->protein_analysis

Caption: Experimental workflow for treating cells with this compound.

Protocol for Cell Treatment
  • Cell Seeding: Seed the cells of interest into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to make a 1 µM working solution from a 10 mM stock, dilute the stock 1:10,000 in the medium. It is important to add the stock solution to the medium and mix immediately to prevent precipitation.

    • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as was used for the highest concentration of this compound. This is crucial to account for any effects of the solvent on the cells.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add the freshly prepared medium containing the desired concentration of this compound (or the vehicle control) to the respective wells.

    • Return the cells to the incubator and incubate for the desired treatment duration. Previous studies have used treatment times of 24 hours.[3]

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:

    • NAD+ Quantification: To confirm the mechanism of action of this compound, intracellular NAD+ levels can be measured using commercially available kits.

    • Gene Expression Analysis: RNA can be isolated to study the expression of genes involved in NAD+ metabolism, mitochondrial function, and other relevant pathways using RT-qPCR.

    • Protein Analysis: Cell lysates can be prepared for Western blotting to analyze the expression levels of proteins of interest, such as sirtuins.

    • Functional Assays: Depending on the research question, various functional assays can be performed, such as measuring mitochondrial respiration, assessing cell viability, or analyzing metabolic flux.

Signaling Pathway of this compound

This compound's primary mechanism of action is the inhibition of ACMSD, which shunts the metabolic flux of the kynurenine pathway towards NAD+ synthesis.

signaling_pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine ACMS α-amino-β-carboxymuconate-ε-semialdehyde Kynurenine->ACMS ACMSD ACMSD ACMS->ACMSD Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid Spontaneous NAD NAD+ ACMS->NAD via QPRT TES991 This compound TES991->ACMSD SIRT1 SIRT1 NAD->SIRT1 Activates Downstream Downstream Effects (Mitochondrial Function, etc.) SIRT1->Downstream

Caption: Simplified signaling pathway of this compound action.

Troubleshooting

ProblemPossible CauseSolution
Precipitation of this compound in culture medium - Concentration is too high.- Incomplete dissolution of stock solution.- Interaction with media components.- Use a lower final concentration.- Ensure the stock solution is completely dissolved before dilution.- Add the stock solution to the medium while vortexing to ensure rapid and even distribution.
No observable effect on cells - Inactive compound.- Insufficient concentration or treatment time.- Cell line is not responsive.- Check the storage conditions and age of the this compound stock.- Perform a dose-response and time-course experiment to determine optimal conditions.- Confirm the expression of ACMSD in your cell line.
Toxicity observed in vehicle control - DMSO concentration is too high.- Ensure the final DMSO concentration in the culture medium is below 0.5% (v/v), and ideally below 0.1%.

Conclusion

This compound is a valuable research tool for studying the roles of NAD+ in cellular physiology and disease. The protocols outlined in these application notes provide a framework for the proper dissolution and use of this compound in cell culture experiments. Adherence to these guidelines will help ensure the generation of reliable and reproducible data. Researchers should always optimize treatment conditions for their specific cell type and experimental setup.

References

Application Notes and Protocols for Studying Non-Alcoholic Fatty Liver Disease (NAFLD) with TES-991

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of TES-991, a potent and selective inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), in preclinical studies of Non-Alcoholic Fatty Liver Disease (NAFLD).

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This compound is a small molecule inhibitor of ACMSD, an enzyme that plays a critical role in the de novo NAD+ synthesis pathway.[1][2] By inhibiting ACMSD, this compound increases the intracellular pool of NAD+, a crucial coenzyme in cellular metabolism and energy production.[3] This mechanism has shown therapeutic potential in preclinical models of NAFLD by enhancing mitochondrial function and reducing hepatic steatosis, inflammation, and liver damage.[1][3][4]

Mechanism of Action

This compound selectively inhibits ACMSD, an enzyme at a key branch point in the kynurenine pathway of tryptophan metabolism.[2] Inhibition of ACMSD shunts the metabolic flux towards the synthesis of quinolinic acid, a precursor for de novo NAD+ synthesis. The resulting increase in hepatic NAD+ levels activates sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[3] Activated SIRT1 plays a protective role in the liver by improving mitochondrial biogenesis and function, promoting fatty acid oxidation, and reducing inflammation and oxidative stress.[5][6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from a preclinical study evaluating the efficacy of this compound in a mouse model of NAFLD induced by a methionine-choline deficient (MCD) diet.[3]

Table 1: Effect of this compound on Liver Injury and Steatosis in MCD-Fed Mice

ParameterControl DietMCD DietMCD Diet + this compound (15 mg/kg/day)
Liver Triglycerides (mg/g)~25~125~75
Plasma ALT (U/L)~50~250~150
Plasma AST (U/L)~75~400~250

Table 2: Effect of this compound on Hepatic NAD+ Metabolism and Mitochondrial Function in MCD-Fed Mice

ParameterControl DietMCD DietMCD Diet + this compound (15 mg/kg/day)
Hepatic NAD+ (pmol/mg)~600~300~500
Hepatic ATP (nmol/mg)~2.5~1.5~2.0
Hepatic SOD2 Activity (U/mg)Not ReportedReducedPartially Recovered

Table 3: Effect of this compound on Gene Expression in the Livers of MCD-Fed Mice

Gene CategoryEffect of MCD DietEffect of MCD Diet + this compound
ROS ProtectionDownregulationReversal of Downregulation
β-oxidationDownregulationReversal of Downregulation
InflammationUpregulationAttenuation of Upregulation
Mitochondrial FunctionDownregulationReversal of Downregulation

Experimental Protocols

Methionine-Choline Deficient (MCD) Diet-Induced NAFLD Mouse Model

This protocol describes the induction of NAFLD in mice using a diet deficient in methionine and choline, a well-established model that recapitulates key features of human NASH.[9][10][11]

Materials:

  • C57BL/6J mice (male, 8-10 weeks old)

  • Control diet (with methionine and choline)

  • Methionine-choline deficient (MCD) diet

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Animal balance

  • Metabolic cages (optional, for food intake monitoring)

Procedure:

  • Acclimatize mice for at least one week to the housing conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.

  • Randomly divide mice into three groups:

    • Group 1: Control diet + Vehicle

    • Group 2: MCD diet + Vehicle

    • Group 3: MCD diet + this compound (15 mg/kg/day)

  • House mice individually or in small groups and provide the respective diets and water ad libitum for 2.5 weeks.[3]

  • Monitor body weight and food intake regularly (e.g., twice weekly).

  • Prepare the this compound formulation daily by suspending the required amount in the vehicle.

  • Administer this compound or vehicle to the respective groups once daily via oral gavage.

  • At the end of the 2.5-week period, fast the mice overnight (approximately 12-16 hours).

  • Anesthetize the mice and collect blood via cardiac puncture for plasma analysis.

  • Euthanize the mice by an approved method and immediately excise the liver.

  • Weigh the liver and take sections for histology, snap-freeze other sections in liquid nitrogen, and store at -80°C for subsequent molecular and biochemical analyses.

Quantification of Hepatic Steatosis (Histology)

This protocol outlines the histological assessment of lipid accumulation in the liver.

Materials:

  • Formalin (10% neutral buffered)

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.

  • Cut 5 µm sections using a microtome and mount on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Dehydrate the stained sections and mount with a coverslip.

  • Examine the slides under a microscope to assess the degree of macrovesicular steatosis.

  • Quantify steatosis semi-quantitatively by grading the percentage of hepatocytes containing fat droplets (e.g., Grade 0: <5%; Grade 1: 5-33%; Grade 2: 33-66%; Grade 3: >66%).[12][13][14][15]

Measurement of Plasma ALT and AST

This protocol describes the colorimetric measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activities in plasma as markers of liver damage.[16][17][18][19]

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

  • Commercial ALT and AST activity assay kits (colorimetric)

  • Microplate reader

Procedure:

  • Collect blood into anticoagulant tubes and centrifuge at 1000 x g for 15 minutes at 4°C to separate the plasma.[16]

  • Carefully collect the plasma supernatant.

  • Use a commercial colorimetric assay kit to measure ALT and AST activities according to the manufacturer's instructions.

  • Briefly, the assay typically involves the enzymatic reaction of the transaminases, leading to the production of a colored product.

  • Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculate the ALT and AST activities in Units per Liter (U/L) based on a standard curve.

Measurement of Hepatic NAD+

This protocol details the quantification of NAD+ levels in liver tissue using high-performance liquid chromatography (HPLC).[20][21]

Materials:

  • Frozen liver tissue (~50-100 mg)

  • Perchloric acid (PCA), 0.6 M, ice-cold

  • Potassium carbonate (K2CO3), 3 M

  • Phosphate buffer

  • HPLC system with a C18 reverse-phase column

  • NAD+ standard solution

Procedure:

  • Weigh the frozen liver tissue.

  • Homogenize the tissue in ice-old 0.6 M PCA.

  • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.

  • Neutralize the supernatant by adding 3 M K2CO3 and incubate on ice for 10 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitate.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject the filtered sample into the HPLC system.

  • Separate NAD+ using a C18 reverse-phase column with a suitable mobile phase gradient.

  • Detect NAD+ by UV absorbance at 260 nm.

  • Quantify the NAD+ concentration by comparing the peak area to a standard curve generated with known concentrations of NAD+.

Visualizations

TES991_NAFLD_Signaling_Pathway cluster_0 This compound Intervention cluster_1 Kynurenine Pathway cluster_2 NAD+ Metabolism & Signaling cluster_3 Downstream Effects in NAFLD TES991 This compound ACMSD ACMSD TES991->ACMSD Quinolinic_Acid Quinolinic Acid ACMSD->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD SIRT1 SIRT1 NAD->SIRT1 Activates Mitochondrial_Function Improved Mitochondrial Function & β-oxidation SIRT1->Mitochondrial_Function Inflammation Reduced Inflammation SIRT1->Inflammation Steatosis Reduced Hepatic Steatosis SIRT1->Steatosis

Caption: this compound signaling pathway in NAFLD.

Experimental_Workflow cluster_0 Animal Model Induction cluster_1 Intervention cluster_2 Sample Collection cluster_3 Analysis Acclimatization Acclimatization (1 week) Grouping Random Grouping (Control, MCD, MCD+this compound) Acclimatization->Grouping Diet Diet Administration (2.5 weeks) Grouping->Diet Treatment Daily Treatment (Vehicle or this compound) Fasting Overnight Fasting Diet->Fasting Blood_Collection Blood Collection (Cardiac Puncture) Fasting->Blood_Collection Tissue_Harvesting Liver Excision & Processing Fasting->Tissue_Harvesting Plasma_Analysis Plasma Analysis - ALT/AST Blood_Collection->Plasma_Analysis Histology Histology (H&E) - Steatosis Tissue_Harvesting->Histology Liver_Analysis Liver Analysis - NAD+ - Gene Expression Tissue_Harvesting->Liver_Analysis

Caption: Experimental workflow for studying this compound in a NAFLD mouse model.

References

Troubleshooting & Optimization

Technical Support Center: Navigating TES-991 Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of TES-991 in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is practically insoluble in water, with a reported solubility of less than 0.1 mg/mL.[1][2] Direct dissolution in aqueous buffers is not recommended and will likely result in precipitation or an incomplete solution.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It exhibits high solubility in DMSO, with reported values of 62.5 mg/mL (158.85 mM) and 125 mg/mL (317.70 mM).[1][2]

Q3: My this compound is not fully dissolving in DMSO. What should I do?

A3: If you encounter difficulty dissolving this compound in DMSO, gentle warming and sonication can be employed. Heat the solution to 37°C and use an ultrasonic bath to facilitate dissolution.[1] Ensure the solution is clear before use.

Q4: How should I store my this compound stock solution?

A4: Aliquot your this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[3]

Q5: Can I prepare a working solution of this compound in cell culture media?

A5: Yes, but it is critical to first prepare a high-concentration stock solution in DMSO. The final concentration of DMSO in your cell culture media should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. The DMSO stock solution should be diluted serially in the aqueous medium to the final desired concentration. Direct addition of a large volume of DMSO stock to the aqueous medium can cause the compound to precipitate.

Troubleshooting Guide: Common Solubility Issues

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer or media The aqueous solubility limit of this compound has been exceeded.- Increase the initial concentration of your DMSO stock solution to minimize the volume added to the aqueous solution.- Perform a stepwise dilution of the DMSO stock into the aqueous solution while vortexing.- Consider using a surfactant like Tween-80 or a co-solvent such as PEG300 in your final formulation, especially for in vivo studies.[3]
Cloudy or hazy solution after dissolving in DMSO Incomplete dissolution.- Gently warm the solution to 37°C.[1]- Use an ultrasonic bath to aid dissolution.[1][2]- Ensure your DMSO is of high purity and anhydrous.
Compound crashes out of solution over time The solution is supersaturated or unstable at the storage temperature.- Store aliquots at -80°C to maintain stability.[3]- Avoid repeated freeze-thaw cycles.[1]- Before use, ensure the thawed aliquot is at room temperature and the compound is fully redissolved.

Quantitative Solubility Data

SolventConcentration (mg/mL)Molar Concentration (mM)Reference
Water< 0.1Insoluble[1][2]
DMSO62.5158.85[1]
DMSO125317.70[2]

Molecular Weight of this compound: 393.45 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath set to 37°C (optional)

Methodology:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Mass = 0.01 mol/L * 393.45 g/mol * Volume in L).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the corresponding volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.

  • Following warming, vortex the solution again. If needed, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of an In Vivo Formulation

This protocol is adapted from established methods for administering poorly soluble compounds.[3]

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Methodology:

  • Begin with a pre-dissolved stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution as an example:

    • Take 100 µL of the 20.8 mg/mL this compound DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix again until the solution is clear.

    • Add 450 µL of sterile saline to reach a final volume of 1 mL. Mix thoroughly.

  • This protocol yields a clear solution with a this compound concentration of approximately 2.08 mg/mL.[3] The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Always prepare this formulation fresh before use.

Visualized Pathways and Workflows

TES991_Signaling_Pathway cluster_0 De Novo NAD+ Synthesis Pathway cluster_1 Mechanism of this compound Action Tryptophan Tryptophan ACMS α-amino-β-carboxymuconate-ε-semialdehyde Tryptophan->ACMS ACMSD ACMSD ACMS->ACMSD QA Quinolinic Acid ACMS->QA Spontaneous NAD NAD+ SIRT1 SIRT1 Activation NAD->SIRT1 Increased Levels TES991 This compound TES991->ACMSD Inhibition (IC50 = 3 nM) Mitochondrial_Function Enhanced Mitochondrial Function SIRT1->Mitochondrial_Function

Caption: this compound inhibits ACMSD, increasing NAD+ levels and activating SIRT1.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Dilution (Aqueous) A Weigh this compound B Add Anhydrous DMSO A->B C Vortex B->C D Optional: Warm to 37°C & Sonicate C->D E Aliquot & Store at -80°C D->E F Thaw Stock Solution E->F For Immediate Use G Serially Dilute in Aqueous Buffer/Media F->G H Vortex Between Dilutions G->H I Final Concentration (DMSO < 0.5%) H->I

Caption: Workflow for preparing this compound stock and working solutions.

References

Technical Support Center: Optimizing TES-991 Concentration for Maximum NAD+ Increase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for utilizing TES-991 to increase intracellular NAD+ levels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and potent pharmacological inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). ACMSD is a key enzyme in the de novo NAD+ synthesis pathway. By inhibiting ACMSD, this compound prevents the degradation of an important NAD+ precursor, leading to an increase in the synthesis of NAD+. This, in turn, can activate NAD+-dependent enzymes like Sirtuin 1 (SIRT1) and enhance mitochondrial function[1][2][3].

Q2: In which experimental models has this compound been shown to be effective?

A2: this compound has been demonstrated to effectively increase NAD+ levels in both in vitro and in vivo models. Specifically, it has been shown to work in primary mouse hepatocytes and in mice, where it increased NAD+ content in the liver, kidneys, and brain[1].

Q3: What is a typical starting concentration for in vitro experiments?

A3: Based on published data, effective concentrations for in vitro experiments, such as with primary mouse hepatocytes, are in the low micromolar range. A dose-response study would be the best approach to determine the optimal concentration for your specific cell type and experimental conditions[3].

Q4: What is a recommended dosage for in vivo mouse studies?

A4: A dosage of 15 mg/kg/day, administered by supplementing a chow diet, has been shown to be effective in mice[1]. This dosage was sufficient to increase NAD+ levels in several tissues and provide protective effects in a mouse model of non-alcoholic fatty liver disease (NAFLD)[1].

Q5: How long does it take to observe an increase in NAD+ levels after this compound treatment?

A5: In primary mouse hepatocytes, effects on gene expression were observed after 24 hours of treatment[3]. In mice, feeding with a this compound supplemented diet for 10 days resulted in increased NAD+ content in the liver, kidneys, and brain[1]. The exact timing can vary depending on the experimental system.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant increase in NAD+ levels observed. 1. Suboptimal this compound Concentration: The concentration used may be too low for your specific cell type or experimental conditions. 2. Incorrect NAD+ Measurement Technique: NAD+ measurement assays can be sensitive and prone to error.[4][5] 3. Cell Health: The cells may be unhealthy, stressed, or have a compromised NAD+ synthesis pathway. 4. Tissue Specificity: this compound has been shown to not affect NAD+ levels in all tissues, such as the heart and skeletal muscle[1].1. Perform a dose-response experiment to determine the optimal concentration of this compound. 2. Review your NAD+ measurement protocol. Ensure proper sample extraction and handling. Consider using a commercially available kit and run appropriate controls.[4] 3. Check cell viability using a standard assay (e.g., Trypan Blue, MTT). Ensure optimal culture conditions. 4. Confirm that your target tissue (e.g., liver, kidney, brain) is one where this compound has a known effect[1].
High variability between replicates. 1. Inconsistent Pipetting: Inaccurate pipetting can lead to significant variations.[4] 2. Cell Plating Density: Uneven cell seeding can result in different cell numbers per well. 3. Incomplete Cell Lysis: Inefficient lysis will lead to incomplete extraction of NAD+.1. Use calibrated pipettes and beveled tips to improve precision[4]. 2. Ensure a homogenous cell suspension before plating and check for even distribution. 3. Optimize your lysis protocol. Ensure complete cell disruption before proceeding.
Observed Cytotoxicity at higher concentrations. 1. Off-target Effects: High concentrations of any small molecule can lead to off-target effects. 2. Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be at a toxic concentration.1. Determine the EC50 for NAD+ increase and the CC50 for cytotoxicity to find a therapeutic window. 2. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO).

Data Presentation

Table 1: In Vivo Effects of this compound on NAD+ Levels and Liver Health in Mice

Model Treatment Key Outcomes Reference
9-week old male C57BL/6J miceThis compound (15 mg/kg/day) in chow diet for 10 daysIncreased NAD+ content in liver, kidneys, and brain.[1]
Methionine-and-choline-deficient (MCD) diet-fed miceThis compound (15 mg/kg/day)Reverted the diet-induced depletion of hepatic NAD+. Attenuated hepatic steatosis and reduced plasma ALT and AST levels.[1]

Experimental Protocols

Protocol 1: In Vitro Dose-Response Study in Primary Hepatocytes
  • Cell Plating: Seed primary mouse hepatocytes in 12-well plates at a density of 250,000 cells per well. Allow cells to adhere overnight.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Remember to include a vehicle-only control (DMSO).

  • Treatment: Replace the culture medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Cell Lysis and NAD+ Measurement:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate extraction buffer for a commercial NAD+/NADH assay kit.

    • Follow the manufacturer's instructions for the NAD+ assay. This typically involves a cycling reaction where NAD+ is reduced to NADH, which then reacts with a probe to generate a colorimetric or fluorescent signal.

    • Measure the signal using a plate reader.

  • Data Analysis: Normalize the NAD+ levels to the protein concentration in each well. Plot the normalized NAD+ levels against the this compound concentration to determine the dose-response relationship.

Protocol 2: In Vivo Administration of this compound in Mice
  • Animal Model: Use 9-week old male C57BL/6J mice.

  • Diet Preparation: Prepare a chow diet supplemented with this compound to achieve a final dosage of 15 mg/kg of body weight per day. A vehicle-only chow diet should be prepared for the control group.

  • Treatment Period: Feed the mice with the supplemented or control diet for 10 days. Ensure free access to food and water.

  • Tissue Collection: At the end of the treatment period, euthanize the mice and harvest tissues of interest (e.g., liver, kidney, brain). Immediately flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

  • NAD+ Extraction from Tissue:

    • Homogenize the frozen tissue in an acidic extraction buffer.

    • Neutralize the extract with a basic buffer.

    • Centrifuge to remove protein precipitates.

  • NAD+ Quantification: Use a commercial NAD+/NADH assay kit to quantify the NAD+ levels in the tissue extracts, following the manufacturer's protocol.

  • Data Analysis: Normalize the NAD+ concentration to the tissue weight. Perform statistical analysis to compare the NAD+ levels between the this compound treated and control groups.

Mandatory Visualizations

TES991_Pathway Tryptophan Tryptophan ACMS α-amino-β-carboxymuconate-ε-semialdehyde Tryptophan->ACMS De Novo Pathway QA Quinolinic Acid ACMS->QA Spontaneous Cyclization ACMSD ACMSD ACMS->ACMSD NAD NAD+ QA->NAD ... SIRT1 SIRT1 Activation NAD->SIRT1 Mito Mitochondrial Function SIRT1->Mito TES991 This compound TES991->ACMSD TES991_Workflow start Start: Define Cell/Animal Model dose_response In Vitro Dose-Response (e.g., 0.1-10 µM) start->dose_response in_vivo In Vivo Study (e.g., 15 mg/kg/day) start->in_vivo treatment Treat for Specified Duration dose_response->treatment in_vivo->treatment harvest Harvest Cells/Tissues treatment->harvest nad_assay Perform NAD+/NADH Assay harvest->nad_assay analysis Data Analysis: Normalize & Compare nad_assay->analysis end End: Optimal Concentration Determined analysis->end TES991_Troubleshooting start_node Low/No NAD+ Increase? check_conc Is Concentration Optimized? start_node->check_conc check_assay Is NAD+ Assay Validated? check_conc->check_assay Yes solution_conc Action: Perform Dose-Response Study check_conc->solution_conc No check_viability Is Cell Viability >90%? check_assay->check_viability Yes solution_assay Action: Review Protocol, Use Controls/Kits check_assay->solution_assay No solution_viability Action: Check for Toxicity, Optimize Culture Conditions check_viability->solution_viability No success Problem Solved check_viability->success Yes solution_conc->success solution_assay->success solution_viability->success

References

Technical Support Center: Investigating the Potential Inhibition of Cytochrome P450 2C19 by TES-991

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information, including all data and experimental protocols, is hypothetical and provided for illustrative purposes. As of the last update, there is no publicly available data directly assessing the inhibitory effect of TES-991 on cytochrome P450 2C19. Researchers should conduct their own experiments to determine the actual interaction.

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the potential interaction between this compound, a selective ACMSD inhibitor, and the drug-metabolizing enzyme Cytochrome P450 2C19 (CYP2C19).

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is characterized as a selective and potent inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[1][2] By inhibiting ACMSD, this compound can enhance the de novo synthesis of NAD+.[1] Studies have shown its enrichment in the liver, making it relevant to investigate its effects on hepatic enzymes like CYP2C19.[1]

Q2: Why is it important to investigate the effect of this compound on CYP2C19?

A2: CYP2C19 is a crucial enzyme in the metabolism of approximately 10-15% of clinically used drugs.[3] Inhibition of CYP2C19 by a co-administered drug like this compound could lead to significant drug-drug interactions (DDIs), potentially increasing the plasma concentrations of CYP2C19 substrates and leading to adverse effects. Common substrates of CYP2C19 include proton pump inhibitors (e.g., omeprazole), antidepressants (e.g., citalopram), and antiplatelet agents (e.g., clopidogrel).[4]

Q3: What are the typical in vitro models for assessing CYP2C19 inhibition?

A3: Standard in vitro models include human liver microsomes (HLMs) and recombinant human CYP2C19 (rhCYP2C19) enzymes.[5][6] HLMs provide a more physiologically relevant environment with a full complement of P450 enzymes, while recombinant enzymes allow for the specific assessment of a single CYP isoform without confounding metabolic activities.[5]

Q4: Which probe substrates are recommended for a CYP2C19 inhibition assay?

A4: The U.S. Food and Drug Administration (FDA) guidance suggests using sensitive and specific probe substrates. For CYP2C19, (S)-mephenytoin is a classic probe, though omeprazole is also commonly used in both in vitro and in vivo studies.[7][8] It is important to note that the choice of substrate can influence the resulting inhibition data.[7]

Troubleshooting Guides

Issue 1: High variability in IC50 values for this compound across experiments.

  • Possible Cause 1: Inconsistent pre-incubation time. Time-dependent inhibition (TDI) might be occurring, where this compound or a metabolite irreversibly binds to the enzyme.

    • Solution: Perform a TDI assay by pre-incubating this compound with the enzyme and cofactors for varying durations (e.g., 0, 15, 30 minutes) before adding the probe substrate.

  • Possible Cause 2: Substrate concentration relative to its Km. If the substrate concentration is too high relative to its Michaelis-Menten constant (Km), it can lead to an underestimation of the inhibitory potency.

    • Solution: Ensure the probe substrate concentration is at or below its Km value for CYP2C19 to accurately determine competitive inhibition.

  • Possible Cause 3: Non-specific binding. this compound might be binding to the plasticware of the assay plate or to microsomal proteins.

    • Solution: Use low-binding plates and assess the impact of microsomal protein concentration on the IC50 value.

Issue 2: No significant inhibition of CYP2C19 is observed with this compound.

  • Possible Cause 1: Poor solubility of this compound. The compound may be precipitating out of the assay buffer at higher concentrations.

    • Solution: Visually inspect the wells for precipitation. Determine the aqueous solubility of this compound in the final assay buffer and ensure all tested concentrations are below this limit. Using a co-solvent like DMSO should be kept to a minimum (typically <0.5%).

  • Possible Cause 2: this compound is a weak inhibitor. It is possible that this compound does not potently inhibit CYP2C19.

    • Solution: Test up to a high concentration (e.g., 100 µM) if solubility permits. If no significant inhibition is observed, this compound can be classified as a non-inhibitor under the tested conditions.

Issue 3: The positive control inhibitor (e.g., ticlopidine) is not showing the expected IC50 value.

  • Possible Cause 1: Incorrect preparation of reagents. This could include the positive control, probe substrate, or cofactor solutions.

    • Solution: Prepare fresh reagents and verify their concentrations. Ensure the NADPH regenerating system is active.

  • Possible Cause 2: Degraded enzyme activity. The human liver microsomes or recombinant CYP2C19 may have lost activity due to improper storage or handling.

    • Solution: Test the activity of a new batch of enzymes. Always store enzymes at -80°C and thaw on ice immediately before use.

Hypothetical Data Presentation

Table 1: Hypothetical IC50 Values for this compound Inhibition of CYP2C19

Enzyme SourceProbe SubstrateThis compound IC50 (µM)Positive Control (Ticlopidine) IC50 (µM)
Human Liver Microsomes(S)-Mephenytoin12.50.8
Human Liver MicrosomesOmeprazole18.21.1
Recombinant hCYP2C19(S)-Mephenytoin9.80.6

Table 2: Hypothetical Inhibition Parameters (Ki) and Mechanism of Inhibition for this compound

Probe SubstrateInhibition MechanismKi (µM)
(S)-MephenytoinCompetitive4.9
OmeprazoleCompetitive7.3

Experimental Protocols

Protocol: In Vitro CYP2C19 Inhibition Assay using Human Liver Microsomes
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a dilution series to achieve final concentrations ranging from 0.1 to 100 µM.

    • Prepare the probe substrate ((S)-mephenytoin) stock solution in methanol.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation Procedure (96-well plate format):

    • To each well, add 5 µL of the appropriate this compound dilution or solvent control (DMSO).

    • Add 175 µL of a master mix containing pooled human liver microsomes (final concentration 0.2 mg/mL) and the probe substrate (final concentration 10 µM (S)-mephenytoin, below its Km) in the phosphate buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system to each well.

  • Reaction Termination and Sample Processing:

    • After a 15-minute incubation at 37°C, terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 4'-hydroxymephenytoin).

    • Centrifuge the plate at 4,000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the formation of the metabolite (4'-hydroxymephenytoin) using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_tes Prepare this compound Dilution Series add_tes Add this compound to Plate prep_tes->add_tes prep_hlm Prepare HLM & Substrate Master Mix add_hlm Add HLM/Substrate Mix prep_hlm->add_hlm prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction add_tes->add_hlm pre_incubate Pre-incubate at 37°C add_hlm->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction (Acetonitrile + IS) incubate->terminate centrifuge Centrifuge Plate terminate->centrifuge analyze LC-MS/MS Analysis of Metabolite centrifuge->analyze calculate Calculate IC50 Value analyze->calculate

Caption: Workflow for an in vitro CYP2C19 inhibition assay.

signaling_pathway cluster_metabolism CYP2C19-Mediated Metabolism substrate CYP2C19 Substrate (e.g., Omeprazole) cyp2c19 CYP2C19 Enzyme substrate->cyp2c19 Metabolism metabolite Inactive Metabolite (e.g., 5-Hydroxyomeprazole) cyp2c19->metabolite excretion Excretion metabolite->excretion inhibitor This compound (Potential Inhibitor) inhibitor->cyp2c19 Inhibition

Caption: Potential inhibition of a CYP2C19 metabolic pathway.

References

Technical Support Center: TES-991 Oral Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to overcome challenges related to the oral bioavailability of TES-991.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary physicochemical properties?

A1: this compound is an investigational, potent, and selective kinase inhibitor. Its primary challenge in clinical development is low oral bioavailability, which is attributed to its poor aqueous solubility. It is a Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility).

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight584.7 g/mol
LogP4.6
Aqueous Solubility (pH 6.8)< 0.1 µg/mL
pKa8.2 (weak base)
Melting Point215°C
Permeability (Papp, Caco-2)> 20 x 10⁻⁶ cm/s

Q2: Why is the oral bioavailability of this compound low despite its high permeability?

A2: The low oral bioavailability is primarily due to its dissolution rate-limited absorption. Because this compound has very low aqueous solubility, it does not dissolve sufficiently in the gastrointestinal fluids to be absorbed effectively, even though it can readily pass through the intestinal wall once dissolved.

Q3: What are the primary strategies for improving the oral bioavailability of this compound?

A3: The main strategies focus on enhancing the solubility and/or dissolution rate of this compound. Key approaches include:

  • Particle Size Reduction: Micronization or nanomilling to increase the surface area available for dissolution.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state, which has higher apparent solubility.

  • Lipid-Based Formulations: Dissolving this compound in oils, surfactants, and co-solvents to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).

Troubleshooting Guides

Problem 1: Inconsistent or low drug exposure in preclinical animal studies.

Cause: This is often due to the drug failing to dissolve adequately or precipitating in the gastrointestinal tract. The formulation used may not be robust enough to handle the transition from the stomach's acidic environment to the more neutral pH of the small intestine.

Solution:

  • Verify Formulation Stability: First, assess the physical and chemical stability of your formulation. For liquid doses, check if the drug remains dissolved over time.

  • Switch to an Enabling Formulation: If using a simple suspension, consider developing an amorphous solid dispersion (ASD) or a lipid-based formulation like a SEDDS. These are designed to maintain the drug in a supersaturated or solubilized state in vivo.

  • Optimize Dose Vehicle: Ensure the dosing vehicle is appropriate. For example, using a lipid-based vehicle for a lipophilic compound like this compound can improve solubilization.

Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Rats (10 mg/kg Oral Dose)

FormulationCmax (ng/mL)AUC₀₋₂₄ (ng·h/mL)Tmax (h)
Aqueous Suspension45 ± 15180 ± 604.0
Amorphous Solid Dispersion (HPMC-AS)550 ± 1203300 ± 7501.5
SEDDS Formulation780 ± 2104100 ± 9801.0

Problem 2: Drug precipitates out of solution during in vitro dissolution testing.

Cause: This occurs when a supersaturated solution, often generated from an enabling formulation like an ASD, cannot be maintained. The drug reverts to its more stable, less soluble crystalline form. This is a critical failure point, as it indicates the formulation may not perform as expected in vivo.

Solution:

  • Incorporate a Precipitation Inhibitor: Include a polymeric precipitation inhibitor in your formulation. Polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help maintain supersaturation.

  • Optimize Polymer Choice for ASD: The choice of polymer for an ASD is critical. Experiment with different polymers (e.g., HPMC-AS, Soluplus®, PVP-VA) to find one that has good miscibility with this compound and can effectively inhibit its crystallization.

  • Use Biorelevant Dissolution Media: Standard buffers may not be representative of gut fluids. Use fasted-state simulated intestinal fluid (FaSSIF) or fed-state simulated intestinal fluid (FeSSIF) to better predict in vivo performance.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound via Spray Drying

  • Solvent Selection: Identify a common solvent that can dissolve both this compound and the selected polymer (e.g., HPMC-AS). A mixture of dichloromethane and methanol (1:1 v/v) is a suitable starting point.

  • Solution Preparation: Prepare a solution containing 10% (w/v) total solids. For a 1:3 drug-to-polymer ratio, dissolve 2.5 g of this compound and 7.5 g of HPMC-AS in 100 mL of the solvent system. Stir until a clear solution is formed.

  • Spray Drying Parameters:

    • Inlet Temperature: Set to a temperature that ensures rapid solvent evaporation but does not cause thermal degradation of this compound (e.g., 120°C).

    • Atomization Gas Flow: Adjust to achieve a fine droplet size (e.g., 400 L/hr).

    • Solution Feed Rate: Set to a rate that allows for complete drying before the particles contact the cyclone wall (e.g., 5 mL/min).

  • Product Collection: Collect the dried powder from the cyclone collector.

  • Characterization: Analyze the resulting powder using X-ray powder diffraction (XRPD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg).

Protocol 2: In Vitro Dissolution Testing for ASD Formulations

  • Apparatus: Use a USP Apparatus II (paddle) system.

  • Dissolution Medium: Prepare 900 mL of FaSSIF (Fasted-State Simulated Intestinal Fluid). Maintain the temperature at 37°C ± 0.5°C.

  • Procedure:

    • Set the paddle speed to 75 RPM.

    • Add a quantity of the this compound ASD powder equivalent to a 50 mg dose into the vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

    • Immediately filter each sample through a 0.22 µm PVDF syringe filter to remove undissolved particles.

    • Replenish the vessel with 5 mL of fresh, pre-warmed FaSSIF after each sampling.

  • Analysis: Analyze the concentration of this compound in the filtered samples using a validated HPLC-UV method. Plot the concentration versus time to generate a dissolution profile.

Visualizations

G cluster_0 Factors Limiting Oral Bioavailability A Poor Aqueous Solubility B Low Dissolution Rate A->B leads to C Low Oral Bioavailability B->C is primary cause of D High Permeability (BCS Class II) D->C cannot overcome low dissolution

Caption: Key factors contributing to the low oral bioavailability of this compound.

G cluster_1 Formulation Strategy Workflow Start Start: Low Bioavailability of this compound Screen Screen Enabling Formulations Start->Screen ASD Amorphous Solid Dispersion (ASD) Screen->ASD Lipid Lipid-Based (e.g., SEDDS) Screen->Lipid Nano Nanomilling Screen->Nano Test In Vitro Dissolution & Stability Testing ASD->Test Lipid->Test Nano->Test Select Select Lead Formulation(s) Test->Select PK In Vivo PK Study (e.g., Rat Model) Select->PK End Optimized Formulation PK->End

Caption: Experimental workflow for selecting an enabling formulation for this compound.

G cluster_2 Hypothetical this compound Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor P1 RAS Receptor->P1 TES991 This compound P2 RAF TES991->P2 Inhibits P1->P2 P3 MEK P2->P3 P4 ERK P3->P4 Proliferation Cell Proliferation & Survival P4->Proliferation

Caption: this compound is a hypothetical inhibitor of the RAF kinase in the MAPK/ERK pathway.

Overcoming resistance to TES-991 in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

TES-991 Technical Support Center

Welcome to the technical support center for this compound, a novel inhibitor of Receptor Tyrosine Kinase X (RTK-X). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming resistance to this compound in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of RTK-X. By binding to the kinase domain of RTK-X, it blocks autophosphorylation and subsequent activation of downstream pro-survival signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways. In RTK-X-dependent cancer cells, this inhibition leads to cell cycle arrest and apoptosis.

Q2: Which cell lines are known to be sensitive to this compound?

A2: Cell lines with genomic amplification or activating mutations of the RTK-X gene are generally sensitive to this compound. A commonly used sensitive model is the NCI-H3255-S lung adenocarcinoma cell line, which exhibits RTK-X amplification and is highly dependent on its signaling for survival.

Q3: What is the expected IC50 of this compound in sensitive cell lines?

A3: In the NCI-H3255-S cell line, the typical IC50 (half-maximal inhibitory concentration) for this compound is approximately 10-50 nM in a standard 72-hour cell viability assay. However, this value can vary based on the assay conditions, cell density, and passage number.

Q4: My cells are showing reduced sensitivity to this compound compared to published data. What could be the reason?

A4: Several factors could contribute to this discrepancy:

  • Cell Line Integrity: Ensure your cell line is authentic and has not been misidentified or contaminated. We recommend regular STR profiling.

  • Passage Number: High-passage number cell lines can undergo genetic drift, potentially altering their sensitivity. It is advisable to use cells within 10-15 passages from the original stock.

  • Assay Conditions: Differences in cell seeding density, serum concentration in the media, or the type of viability assay used (e.g., MTT, CellTiter-Glo) can significantly impact IC50 values.[1][2][3]

  • Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

Troubleshooting Guide: Overcoming this compound Resistance

Problem: My cancer cell line, which was initially sensitive to this compound, has developed resistance.

This is a common issue in targeted cancer therapy.[4][5][6] Resistance can be broadly categorized into two types: on-target resistance (alterations in the drug target itself) and bypass pathway activation (activation of alternative signaling routes).[4][7][8][9] The following steps will help you diagnose the mechanism of resistance and suggest strategies to overcome it.

Step 1: Confirm the Resistant Phenotype

First, quantitatively confirm the degree of resistance.

Experiment: Determine the IC50 of this compound in your resistant cell line (e.g., NCI-H3255-R) and compare it to the parental sensitive line (NCI-H3255-S).

Expected Outcome: A significant rightward shift in the dose-response curve and a substantially higher IC50 value in the resistant line compared to the parental line.

Table 1: Representative IC50 Values for this compound

Cell LineDescriptionThis compound IC50 (nM)Fold Resistance
NCI-H3255-SParental, Sensitive25 ± 51x
NCI-H3255-R1Resistant Subline 12,500 ± 300~100x
NCI-H3255-R2Resistant Subline 21,800 ± 250~72x
Step 2: Investigate the Mechanism of Resistance

Use the following workflow to determine the likely cause of resistance.

G start Start: Cells confirmed resistant (High IC50) wb Perform Western Blot: - p-RTK-X - t-RTK-X - p-AKT - t-AKT - p-ERK - t-ERK start->wb pathway_check Is downstream signaling (p-AKT, p-ERK) reactivated despite This compound treatment? wb->pathway_check rtk_check Is p-RTK-X still inhibited by this compound? pathway_check->rtk_check Yes no_reactivation Mechanism: Other (e.g., drug efflux). Consider ABC transporter assays. pathway_check->no_reactivation No gatekeeper Mechanism: On-Target Resistance (e.g., Gatekeeper Mutation) rtk_check->gatekeeper No bypass Mechanism: Bypass Pathway Activation (e.g., MET, AXL upregulation) rtk_check->bypass Yes sanger Action: Sequence RTK-X kinase domain to check for mutations. gatekeeper->sanger rtqpcr Action: Perform RT-qPCR or Proteomics to identify upregulated kinases. bypass->rtqpcr G cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell (Bypass) TES991_S This compound RTKX_S RTK-X TES991_S->RTKX_S inhibits PI3K_S PI3K/AKT MAPK/ERK RTKX_S->PI3K_S Apoptosis_S Apoptosis PI3K_S->Apoptosis_S TES991_R This compound RTKX_R RTK-X TES991_R->RTKX_R inhibits MET MET PI3K_R PI3K/AKT MAPK/ERK MET->PI3K_R Survival Survival PI3K_R->Survival MET_Inhibitor MET Inhibitor (e.g., Crizotinib) MET_Inhibitor->MET inhibits G cluster_workflow General Experimental Workflow start Hypothesis: Cell line has acquired This compound resistance ic50 1. Cell Viability Assay (Confirm Resistance) start->ic50 western 2. Western Blot (Probe Signaling Pathways) ic50->western diagnosis Diagnose Mechanism: - On-Target - Bypass western->diagnosis confirmation 3. Confirmation - Sequencing - RT-qPCR diagnosis->confirmation strategy 4. Test Combination Therapy (Synergy Assay) confirmation->strategy end Validated Strategy to Overcome Resistance strategy->end

References

Validation & Comparative

Comparative Efficacy of TES-991 and TES-1025 in the Modulation of NAD+ Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of two potent ACMSD inhibitors for researchers and drug development professionals.

This guide provides a detailed comparison of TES-991 and TES-1025, two selective and potent inhibitors of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). Inhibition of ACMSD is a promising therapeutic strategy for conditions associated with depleted Nicotinamide Adenine Dinucleotide (NAD+) levels, including metabolic and age-related diseases. This document summarizes their in vitro and in vivo efficacy, supported by experimental data and detailed methodologies, to assist researchers in selecting the appropriate tool for their studies.

Introduction to this compound and TES-1025

This compound and TES-1025 are small molecule inhibitors of ACMSD, a key enzyme in the kynurenine pathway that regulates the de novo synthesis of NAD+. By inhibiting ACMSD, these compounds divert the metabolic flux of tryptophan towards the production of quinolinic acid, a precursor for NAD+ biosynthesis. This mechanism effectively increases intracellular NAD+ levels, which are crucial for cellular energy metabolism, DNA repair, and signaling.

In Vitro Efficacy

Both this compound and TES-1025 demonstrate potent inhibition of human ACMSD. This compound exhibits a lower IC50 value, indicating higher potency in enzymatic assays.

CompoundIC50 (nM)Target
This compound 3Human ACMSD[1]
TES-1025 13Human ACMSD[2]

Studies in primary human hepatocytes have shown that both compounds dose-dependently increase NAD+ levels and activate SIRT1, a key downstream effector of NAD+.[3]

In Vivo Efficacy

In vivo studies in mice have confirmed the ability of both this compound and TES-1025 to modulate NAD+ metabolism. Oral administration of both compounds led to increased NAD+ content in the liver and kidneys.[3] TES-1025, in particular, has been noted for its favorable exposure profile in the kidney.[3]

ParameterThis compoundTES-1025
Dose 15 mg/kg body weight15 mg/kg body weight
Administration Chow diet supplementationChow diet supplementation
Duration 10 days10 days
Effect on NAD+ Increased in liver and kidneysIncreased in liver and kidneys[3]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the kynurenine pathway and the role of ACMSD. Inhibition of ACMSD by this compound or TES-1025 shunts the pathway towards NAD+ synthesis.

ACMSD_Inhibition_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine ACMS α-amino-β-carboxymuconate-ε-semialdehyde Kynurenine->ACMS Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid ACMSD ACMSD ACMS->ACMSD AMS α-aminomuconate-ε-semialdehyde NAD NAD+ Quinolinic_Acid->NAD ACMSD->AMS Inhibitors This compound TES-1025 Inhibitors->ACMSD inhibition ACMSD_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Generate_ACMS Generate ACMS from 3-HAA Add_Compounds Add compounds to assay wells Generate_ACMS->Add_Compounds Prepare_Compounds Prepare serial dilutions of this compound/TES-1025 Prepare_Compounds->Add_Compounds Add_Enzyme Add ACMSD to initiate reaction Add_Compounds->Add_Enzyme Monitor_Absorbance Monitor absorbance decrease Add_Enzyme->Monitor_Absorbance Calculate_Inhibition Calculate percent inhibition Monitor_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

References

TES-991: Unparalleled Specificity for Human ACMSD in NAD+ Biosynthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of NAD+ metabolism research, the selective inhibition of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) has emerged as a promising strategy to boost cellular NAD+ levels. This guide provides a comprehensive comparison of TES-991, a potent and selective human ACMSD inhibitor, with other known inhibitors, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Performance Comparison of ACMSD Inhibitors

This compound demonstrates exceptional potency for human ACMSD, with an IC50 value in the low nanomolar range, distinguishing it from other compounds that exhibit inhibitory effects on this key enzyme. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable ACMSD inhibitors.

InhibitorIC50 (Human ACMSD)Compound ClassNotes
This compound 3 nM [1]2-thiopyrimidone-5-carbonitrile derivativePotent and selective inhibitor.
TES-102513 nM[1][2]2-thiopyrimidone-5-carbonitrile derivativeAnother potent and selective inhibitor from the same class as this compound.
Diflunisal13.5 µM[1][3]Non-steroidal anti-inflammatory drug (NSAID)An FDA-approved drug found to have off-target ACMSD inhibitory activity.
PyrazinamideWeak and nonselective[4]Anti-tuberculosis drugEarly identified inhibitor with low potency.
Phthalate Monoesters (e.g., MEHP)Weak and nonselective[4][5]Plasticizer metaboliteEnvironmental compound with weak inhibitory effects.

Mechanism of Action: Shifting the Balance of the Kynurenine Pathway

ACMSD is a critical enzyme in the kynurenine pathway, the primary route for tryptophan catabolism. It catalyzes the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate semialdehyde. By inhibiting ACMSD, compounds like this compound prevent the degradation of ACMS, thereby increasing its availability for spontaneous cyclization into quinolinic acid, a direct precursor to NAD+. This targeted inhibition effectively shunts the metabolic flux of the kynurenine pathway towards de novo NAD+ synthesis.[6][7]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine ACMS α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) Kynurenine->ACMS Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid Spontaneous Cyclization ACMSD ACMSD ACMS->ACMSD NAD NAD+ Quinolinic_Acid->NAD de novo Synthesis Aminomuconate_Semialdehyde α-aminomuconate semialdehyde ACMSD->Aminomuconate_Semialdehyde Metabolic Breakdown TES991 This compound (Inhibitor) TES991->ACMSD ACMSD_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_Enzyme Prepare ACMSD Enzyme Solution Incubate Incubate Enzyme with Inhibitor Prep_Enzyme->Incubate Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Incubate Add_Substrate Add ACMS Substrate Incubate->Add_Substrate Measure_Absorbance Monitor Absorbance at 360 nm Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 NAD_Measurement cluster_sample_prep Sample Preparation cluster_enzymatic Enzymatic Assay cluster_lcms LC-MS/MS Cell_Treatment Treat Cells with ACMSD Inhibitor Cell_Harvest Harvest Cells Cell_Treatment->Cell_Harvest Metabolite_Extraction Metabolite Extraction Cell_Harvest->Metabolite_Extraction Add_Reagents Add Assay Reagents Metabolite_Extraction->Add_Reagents LC_Separation LC Separation Metabolite_Extraction->LC_Separation Incubate_Plate Incubate Add_Reagents->Incubate_Plate Read_Signal Read Absorbance/ Fluorescence Incubate_Plate->Read_Signal MS_Detection MS/MS Detection & Quantification LC_Separation->MS_Detection

References

Evaluating the Long-Term Efficacy of TES-991 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the long-term efficacy of TES-991, a novel inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), with other prominent NAD+ boosting strategies. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating NAD+ metabolism. The information presented herein is based on available preclinical and clinical data.

Mechanism of Action: A Novel Approach to NAD+ Enhancement

This compound represents a distinct strategy for increasing intracellular NAD+ levels by targeting the de novo synthesis pathway. Unlike precursor supplementation, this compound inhibits ACMSD, an enzyme that diverts a key tryptophan metabolite away from NAD+ production.[1][2] By blocking this enzyme, this compound redirects the metabolic flux towards quinolinic acid, a direct precursor to NAD+.[3][4] This mechanism enhances the body's own ability to synthesize NAD+ from tryptophan.

In contrast, popular NAD+ boosting alternatives like Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR) act as direct precursors in the NAD+ salvage pathway.[5] These molecules are utilized by enzymes such as Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) and Nicotinamide Riboside Kinases (NRKs) to generate NAD+.[6]

cluster_denovo De Novo NAD+ Synthesis Pathway cluster_acmsd_branch ACMSD Branch cluster_salvage Salvage Pathway Tryptophan Tryptophan ACMS ACMS Tryptophan->ACMS Quinolinic_Acid Quinolinic_Acid ACMS->Quinolinic_Acid Spontaneous Conversion ACMSD ACMSD ACMS->ACMSD NAD_denovo NAD+ Quinolinic_Acid->NAD_denovo AMS α-Aminomuconate Semialdehyde ACMSD->AMS Degradation NR Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN NAD_salvage NAD+ NMN->NAD_salvage TES991 This compound TES991->ACMSD Inhibition

Figure 1: Signaling Pathways of NAD+ Synthesis and this compound Action.

Comparative Long-Term Efficacy Data

The following table summarizes the available long-term efficacy data for this compound and its alternatives. It is important to note that the data for this compound is currently limited to preclinical studies, while NMN and NR have been investigated in both animal models and human clinical trials.

Parameter This compound (Preclinical) Nicotinamide Mononucleotide (NMN) Nicotinamide Riboside (NR)
Metabolic Health In a mouse model of Non-Alcoholic Fatty Liver Disease (NAFLD), prophylactic administration of this compound (15 mg/kg/day) for 2.5 weeks attenuated hepatic steatosis and lowered plasma ALT and AST levels.[7]Long-term (12 months) administration in mice suppressed age-associated body weight gain, enhanced energy metabolism, and improved insulin sensitivity.[8][9] Some human trials in prediabetic women have shown improved muscle insulin sensitivity.[10]In mice, NR supplementation has been shown to mitigate type 2 diabetes and neuropathy. However, human clinical trials have yielded mixed results, with some studies showing no significant benefit on metabolic parameters in healthy or overweight individuals.[11]
Mitochondrial Function Inhibition of ACMSD by this compound enhances mitochondrial respiration in hepatocytes.[1] In a NAFLD mouse model, this compound reversed changes in the expression of genes involved in mitochondrial function.[7]Long-term administration in mice enhanced mitochondrial oxidative metabolism in skeletal muscle.[8][9]NR supplementation has been shown to improve mitochondrial function in animal models.[12]
Age-Associated Decline Data on long-term effects on aging are not yet available.In a 12-month study, NMN mitigated age-associated physiological decline in mice, including improvements in physical activity and eye function.[8][9]In mice, NR has been shown to prolong lifespan.[11] A 6-week human trial in healthy middle-aged and older adults showed that NR was well-tolerated and stimulated NAD+ metabolism.[13]
NAD+ Levels Administration of 15 mg/kg/day for 10 days in mice increased NAD+ content in the liver, kidneys, and brain.[7]Orally administered NMN is quickly utilized to synthesize NAD+ in tissues in mice.[8][9] Human studies have confirmed that NMN supplementation increases blood NAD+ levels.[14][15]Chronic oral supplementation with NR effectively elevates NAD+ levels in healthy middle-aged and older adults.[13]

Experimental Protocols

General Protocol for Evaluating Long-Term Efficacy in a Preclinical Model of Metabolic Disease

This protocol provides a generalized framework for assessing the long-term efficacy of NAD+ boosting compounds in a mouse model of diet-induced obesity and insulin resistance.

  • Animal Model: Male C57BL/6J mice, 8 weeks of age.

  • Diet and Acclimation: Mice are acclimated for one week and then fed a high-fat diet (HFD; 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.

  • Treatment Groups:

    • HFD + Vehicle control (e.g., saline or appropriate solvent)

    • HFD + this compound (dose to be determined by pharmacokinetic studies)

    • HFD + NMN (e.g., 300 mg/kg/day in drinking water)

    • HFD + NR (e.g., 400 mg/kg/day in diet)

  • Treatment Administration: Compounds are administered daily for 8-12 weeks via oral gavage, in drinking water, or mixed in the diet.

  • Endpoint Measurements:

    • Metabolic Parameters (weekly): Body weight, food and water intake.

    • Glucose Homeostasis (at baseline and end of study): Glucose tolerance test (GTT) and insulin tolerance test (ITT).

    • Blood and Tissue Collection (at end of study): Blood is collected for analysis of plasma insulin, lipids, and liver enzymes (ALT, AST). Tissues (liver, skeletal muscle, adipose tissue) are harvested for NAD+ measurement, gene expression analysis, and histological examination.

    • Mitochondrial Function (at end of study): Mitochondrial respiration can be assessed in isolated mitochondria or permeabilized tissue fibers from skeletal muscle or liver.

start Animal Model Selection (e.g., C57BL/6J mice) diet High-Fat Diet Induction (12-16 weeks) start->diet treatment Treatment Administration (8-12 weeks) - Vehicle - this compound - NMN - NR diet->treatment monitoring In-life Monitoring - Body Weight - Food/Water Intake treatment->monitoring glucose Glucose & Insulin Tolerance Tests treatment->glucose endpoint Terminal Endpoint - Blood Collection - Tissue Harvesting glucose->endpoint analysis Data Analysis - NAD+ levels - Mitochondrial Respiration - Gene Expression - Histology endpoint->analysis conclusion Efficacy Conclusion analysis->conclusion

Figure 2: General Experimental Workflow for Preclinical Efficacy Testing.
Protocol for NAD+ Measurement by HPLC

This protocol outlines a method for quantifying NAD+ levels in tissue samples using high-performance liquid chromatography (HPLC).[16]

  • Sample Preparation:

    • Homogenize frozen tissue samples (~50 mg) in 500 µL of 0.5 M perchloric acid (PCA).

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Neutralize the supernatant with 3 M potassium carbonate (K2CO3) to a pH of 6-7.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to remove the precipitate.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject the filtered sample onto a C18 reverse-phase HPLC column.

    • Use a mobile phase gradient of phosphate buffer and methanol.

    • Detect NAD+ by UV absorbance at 260 nm.

    • Quantify NAD+ levels by comparing the peak area to a standard curve of known NAD+ concentrations.

Protocol for Assessing Mitochondrial Respiration

This protocol describes the measurement of oxygen consumption rate (OCR) in isolated mitochondria to assess function.[17][18][19][20]

  • Mitochondria Isolation:

    • Isolate mitochondria from fresh tissue (e.g., liver or skeletal muscle) using differential centrifugation.

  • Respirometry:

    • Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).

    • Add isolated mitochondria to a respiration buffer.

    • Measure basal respiration (State 2).

    • Add a substrate for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate in the presence of rotenone).

    • Induce State 3 respiration by adding ADP.

    • Measure State 4 respiration after the phosphorylation of ADP is complete.

    • Add an uncoupler (e.g., FCCP) to measure maximal electron transport chain capacity.

    • Add inhibitors (e.g., rotenone, antimycin A) to confirm the specificity of the respiratory measurements.

  • Data Analysis:

    • Calculate the respiratory control ratio (RCR; State 3/State 4) as an indicator of mitochondrial coupling and health.

    • Determine the P/O ratio (ADP consumed per oxygen atom consumed) to assess the efficiency of oxidative phosphorylation.

Logical Comparison and Future Directions

While direct comparative long-term efficacy studies are lacking, a logical comparison can be made based on the distinct mechanisms of action and the current body of evidence.

cluster_pros Advantages cluster_cons Disadvantages/Unknowns TES991 This compound (ACMSD Inhibition) TES991_pro Utilizes endogenous synthesis pathway. Potentially more regulated NAD+ increase. Novel mechanism of action. TES991->TES991_pro TES991_con Limited long-term efficacy and safety data. Potential for off-target effects is less characterized. Preclinical stage of development. TES991->TES991_con Precursors NMN/NR (Precursor Supplementation) Precursors_pro Directly provides NAD+ building blocks. Extensive preclinical and some clinical data available. Generally regarded as safe. Precursors->Precursors_pro Precursors_con Bioavailability and cellular uptake can be variable. Mixed results in human clinical trials. Potential for feedback inhibition of NAD+ synthesis. Precursors->Precursors_con

Figure 3: Logical Comparison of NAD+ Boosting Strategies.

Future Directions:

The field of NAD+ biology is rapidly evolving, and further research is needed to fully elucidate the long-term therapeutic potential of this compound and other NAD+ boosting strategies. Key areas for future investigation include:

  • Head-to-head comparative studies: Directly comparing the long-term efficacy and safety of this compound with NMN and NR in various preclinical models of aging and disease.

  • Clinical development of this compound: Advancing this compound or other ACMSD inhibitors into human clinical trials to assess their safety, pharmacokinetics, and efficacy.

  • Understanding individual variability: Investigating why responses to NAD+ precursors like NR can be variable in human populations.

  • Combination therapies: Exploring the potential synergistic effects of combining different NAD+ boosting strategies.

References

A Comparative Analysis of TES-991 and Genetic ACMSD Loss-of-Function in Modulating NAD+ Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Cellular Metabolism and Drug Development

The regulation of nicotinamide adenine dinucleotide (NAD+) biosynthesis is a critical area of research for metabolic diseases, neurodegenerative disorders, and aging. A key control point in the de novo NAD+ synthesis pathway is the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). This guide provides a detailed comparison of two primary methodologies used to investigate and modulate this pathway: pharmacological inhibition with the selective inhibitor TES-991 and genetic loss-of-function (LoF) studies of the ACMSD gene.

The Central Role of ACMSD in the Kynurenine Pathway

ACMSD is strategically positioned at a branching point of the kynurenine pathway, the primary route for tryptophan catabolism.[1][2] It catalyzes the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) into α-aminomuconate-ε-semialdehyde (AMS), shunting metabolites toward the tricarboxylic acid (TCA) cycle for energy production.[3] In the absence or inhibition of ACMSD activity, the unstable ACMS intermediate spontaneously cyclizes to form quinolinic acid (QUIN).[4][5] QUIN is a direct precursor for the de novo synthesis of NAD+, but it also functions as a neurotoxin at high concentrations.[1][2][6] Therefore, modulating ACMSD activity presents a powerful yet complex mechanism for controlling NAD+ homeostasis.

Kynurenine_Pathway cluster_main Kynurenine Pathway cluster_acmsd_path ACMSD-Dependent Path cluster_nad_path De Novo NAD+ Synthesis cluster_interventions Interventions Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Multiple Steps ACMS ACMS Kynurenine->ACMS Multiple Steps ACMSD ACMSD ACMS->ACMSD QUIN Quinolinic Acid ACMS->QUIN Spontaneous Cyclization AMS α-Aminomuconate Semialdehyde ACMSD->AMS TCA TCA Cycle (Energy Production) AMS->TCA NAD NAD+ QUIN->NAD Multiple Steps TES991 This compound (Pharmacological Inhibition) TES991->ACMSD Inhibits Genetics Genetic LoF (Gene Knockout/Mutation) Genetics->ACMSD Prevents Expression

Caption: The role of ACMSD at a critical branch point in the kynurenine pathway.

Quantitative Data Comparison: this compound vs. Genetic LoF

The following table summarizes the key characteristics and outcomes associated with pharmacological inhibition and genetic loss of ACMSD, based on available preclinical and clinical data.

FeatureThis compound (Pharmacological Inhibition)Genetic ACMSD Loss-of-Function
Mechanism Potent, selective, and reversible inhibition of ACMSD enzyme activity.[7]Reduced or complete absence of ACMSD protein due to gene mutation or knockout.[4][8]
Potency (IC50) 3 nM for human ACMSD.[7]Not applicable.
Effect on NAD+ Dose-dependent increase in NAD+ levels in liver, kidney, and brain.[3][9] Reverts diet-induced NAD+ depletion in the liver.[9]Leads to increased NAD+ biosynthesis.[3][10]
Metabolite Changes Shifts tryptophan metabolism towards quinolinic acid and NAD+ production.[11]Causes significant accumulation of quinolinic acid.[4]
Therapeutic Window Controllable via dosing and treatment duration, allowing for transient pathway modulation.Permanent alteration, active from development, potentially leading to chronic metabolite imbalance.
Key Preclinical Models Protective in mouse models of acute kidney injury (AKI) and metabolic dysfunction-associated steatotic liver disease (MASLD).[3][9][12]Mouse knockouts are viable.[13] Zebrafish knockouts show no Parkinson's-like phenotype despite high QUIN levels.[8]
Human Disease Link Investigated as a therapeutic strategy for diseases involving NAD+ deficiency.[3][10]Mutations are associated with cortical myoclonus, epilepsy, and parkinsonism.[2][4] The link to Parkinson's remains under investigation.[1][8]
Potential Liabilities Potential for off-target effects (e.g., reported inhibition of CYP2C19).[7]Chronic elevation of neurotoxic quinolinic acid is a primary concern.[4][14] Potential for developmental or compensatory effects.[8]

Experimental Protocols and Methodologies

The data presented are derived from established experimental models. Below are summaries of typical protocols used in these studies.

In Vivo Model of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)

This protocol is used to assess the efficacy of ACMSD inhibition in a diet-induced liver disease model.

  • Model: Male C57BL/6J mice are fed a methionine-choline deficient (MCD) diet for several weeks to induce hepatic steatosis and inflammation, which depletes hepatic NAD+.[9]

  • Treatment: A treatment group receives the MCD diet supplemented with this compound (e.g., 15 mg/kg/day).[9] A control group receives the MCD diet alone.

  • Analysis:

    • Blood Chemistry: Plasma is collected to measure markers of liver damage, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[9]

    • Histology: Liver tissues are fixed, sectioned, and stained (e.g., H&E, Oil Red O) to assess lipid accumulation and inflammation.[15]

    • Metabolomics: Liver tissue is flash-frozen and processed for quantification of NAD+ levels, typically using liquid chromatography-mass spectrometry (LC-MS).[9]

    • Gene Expression: RNA is extracted from liver tissue to analyze the expression of genes related to fatty acid oxidation and mitochondrial function via RT-qPCR.[9]

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis start C57BL/6J Mice diet Methionine-Choline Deficient (MCD) Diet start->diet control MCD Diet (Vehicle Control) treatment MCD Diet + this compound (15 mg/kg/day) blood Plasma Analysis (ALT, AST) control->blood Collect Samples histo Liver Histology (H&E, Oil Red O) control->histo Collect Samples nad Metabolomics (Tissue NAD+ levels) control->nad Collect Samples treatment->blood Collect Samples treatment->histo Collect Samples treatment->nad Collect Samples

References

Safety Operating Guide

Navigating the Safe Disposal of TES-991: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of TES-991, a potent and selective human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) inhibitor.

The following procedures are based on the Safety Data Sheet (SDS) for this compound (CAS No. 1883602-20-7) and are intended to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

This compound Disposal Protocol

The disposal of this compound, as with any chemical waste, must be carried out in accordance with local, state, and federal regulations. The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation:

    • This compound waste, including unused product, contaminated materials (e.g., pipette tips, vials), and solutions, should be collected in a designated, properly labeled, and sealed waste container.

    • Avoid mixing this compound waste with other incompatible chemical waste streams.

  • Waste Container Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (1883602-20-7) and the approximate quantity of the waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide them with a copy of the this compound Safety Data Sheet.

  • Documentation:

    • Maintain a record of the amount of this compound waste generated and the date of its transfer to the disposal facility.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key quantitative information related to this compound.

ParameterValueSource
CAS Number 1883602-20-7MedchemExpress SDS[1]
Molecular Formula C₁₇H₁₁N₇OS₂MedchemExpress SDS[1]
Molecular Weight 393.45 g/mol MedchemExpress SDS[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

TES991_Disposal_Workflow cluster_0 Preparation cluster_1 Waste Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Wear Appropriate PPE C Collect this compound Waste in Designated Container A->C B Work in Ventilated Area B->C D Segregate from Incompatible Waste C->D E Label Container Clearly: 'Hazardous Waste - this compound' D->E F Store in Secure Hazardous Waste Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Provide this compound SDS G->H I Maintain Disposal Records H->I

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for the most accurate and up-to-date information.

References

Personal protective equipment for handling TES-991

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling TES-991 based on general best practices for potent enzyme inhibitors. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult the official SDS for this compound provided by the manufacturer before any handling, storage, or disposal of this compound.

This compound is a potent and selective human α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) inhibitor, intended for research use only.[1][2] Due to its high potency, stringent adherence to safety protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical when handling potent compounds like this compound. The following table summarizes the recommended PPE for different operational scenarios.

Operational Scenario Required Personal Protective Equipment
Weighing and Preparing Solutions Primary: - Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Lab coat (fully buttoned)- Long pants and closed-toe shoesSecondary (in a ventilated enclosure): - Full-face shield- Disposable sleeves- Powder-free, low-permeability gloves
Cell Culture and In Vitro Assays - Chemical splash goggles or safety glasses with side shields- Nitrile gloves- Lab coat
Animal Dosing and Handling - Safety glasses with side shields- Nitrile gloves- Lab coat or disposable gown- Respiratory protection (e.g., N95 respirator) may be required based on the route of administration and potential for aerosolization.
Waste Disposal - Chemical splash goggles- Heavy-duty nitrile or butyl rubber gloves- Lab coat or chemical-resistant apron

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial to ensure the safety of all laboratory personnel.

1. Designated Work Area:

  • All work with solid or concentrated forms of this compound should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood.

  • The work area should be clearly labeled with a "Potent Compound Handling Area" sign.

2. Engineering Controls:

  • A certified chemical fume hood with a face velocity of 80-120 feet per minute is essential for weighing and preparing stock solutions.

  • For larger quantities or if there is a risk of aerosol generation, a glove box or other containment enclosure should be used.

3. Personal Decontamination:

  • Wash hands thoroughly with soap and water before and after handling this compound, and before leaving the laboratory.

  • In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • In case of eye contact, flush with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.

4. Spill Management:

  • In the event of a spill, evacuate the area and prevent unprotected personnel from entering.

  • For small spills of solid material, gently cover with a damp paper towel to avoid raising dust, then wipe up and place in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • The spill area should be decontaminated with an appropriate cleaning agent.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Appropriate PPE (see table above)

Procedure:

  • Don all required PPE before entering the designated potent compound handling area.

  • Perform all weighing and initial solvent addition within a certified chemical fume hood.

  • Tare a sterile, pre-labeled microcentrifuge tube on the analytical balance.

  • Carefully weigh the desired amount of this compound directly into the tared tube. Avoid creating dust.

  • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration.

  • Securely cap the tube and vortex gently until the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Store the stock solution at -20°C or -80°C in a clearly labeled, sealed container.[1]

  • Decontaminate all surfaces and equipment used in the fume hood.

  • Dispose of all contaminated consumables as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, tubes) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.

  • Decontamination: All non-disposable equipment (e.g., spatulas, glassware) should be decontaminated by soaking in an appropriate inactivating solution before being washed.

  • Waste Pickup: All hazardous waste must be disposed of through the institution's official chemical waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizations

TES991_Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Obtain this compound & SDS ppe Don Appropriate PPE start->ppe Consult SDS for specific PPE setup Prepare Designated Work Area ppe->setup weigh Weigh Solid Compound setup->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate waste Segregate & Dispose of Waste decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for the safe handling of this compound from preparation to disposal.

PPE_Decision_Matrix cluster_task Task Assessment cluster_ppe_level PPE Level cluster_ppe_items Required PPE task Identify Handling Task low_risk Low Risk (Dilute Solutions, In Vitro) task->low_risk Dilute solutions medium_risk Medium Risk (Weighing Solids, Concentrated Solutions) task->medium_risk Solid handling high_risk High Risk (Aerosol Generation, Large Quantities) task->high_risk Potential for aerosol ppe_low Lab Coat Safety Glasses Nitrile Gloves low_risk->ppe_low ppe_medium Lab Coat Chemical Goggles Double Nitrile Gloves Work in Fume Hood medium_risk->ppe_medium ppe_high Disposable Gown Face Shield & Goggles Double Nitrile Gloves Respiratory Protection Work in Containment Hood high_risk->ppe_high

Caption: Decision matrix for selecting appropriate PPE based on the handling task for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.